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  • Product: 1-(4-Methoxy-2-methyl-phenyl)-piperazine
  • CAS: 59803-92-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(4-Methoxy-2-methyl-phenyl)-piperazine

An In-depth Technical Guide to 1-(4-Methoxy-2-methyl-phenyl)-piperazine Abstract This technical guide provides a comprehensive scientific overview of 1-(4-Methoxy-2-methyl-phenyl)-piperazine, a heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Methoxy-2-methyl-phenyl)-piperazine

Abstract

This technical guide provides a comprehensive scientific overview of 1-(4-Methoxy-2-methyl-phenyl)-piperazine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and pharmacology. The phenylpiperazine scaffold is a well-established pharmacophore present in numerous biologically active agents, particularly those targeting the central nervous system (CNS). This document delineates the chemical structure, physicochemical properties, plausible synthetic routes, and robust analytical methodologies for the characterization of this specific derivative. Furthermore, it explores the pharmacological context of the broader phenylpiperazine class to infer potential biological activities and discusses its application as a versatile building block in drug discovery and development. This guide is intended for researchers, chemists, and pharmacologists engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, renowned for its presence in a wide array of therapeutic agents.[1][2] Its two nitrogen atoms provide key points for chemical modification and can play a crucial role in molecular interactions with biological targets, often improving pharmacokinetic properties such as aqueous solubility and oral bioavailability. When substituted with an aryl group, the resulting N-arylpiperazines frequently exhibit potent activity at various CNS receptors.

1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS No: 59395-65-8) is a specific derivative featuring a methoxy and a methyl group on the phenyl ring. These substitutions are not merely decorative; they are critical for modulating the molecule's electronic and steric profile. The para-methoxy group is a common feature in many CNS-active compounds, while the ortho-methyl group can significantly influence conformational preferences and metabolic stability. This guide aims to provide a detailed technical examination of this compound, offering both foundational knowledge and practical, field-proven insights for its synthesis, analysis, and potential application.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The structural features of 1-(4-Methoxy-2-methyl-phenyl)-piperazine dictate its behavior in both chemical and biological systems.

Chemical Structure

The molecule consists of a piperazine ring linked via one of its nitrogen atoms to a 4-methoxy-2-methylphenyl group.

Caption: Workflow for the synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system; successful synthesis is confirmed by subsequent analytical characterization.

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Add the aryl halide (2-bromo-5-methoxytoluene, 1.0 eq), piperazine (1.2 eq), and a strong, non-nucleophilic base (sodium tert-butoxide, 1.4 eq). The excess piperazine drives the reaction to completion, and the base is essential for the catalytic cycle.

  • Solvent and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The polarity of the eluent is chosen to effectively separate the nonpolar impurities from the more polar product.

  • Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Spectroscopic and Analytical Characterization

Unambiguous characterization is non-negotiable for any chemical entity intended for further research. A combination of spectroscopic and chromatographic techniques is required.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons (typically 3H), the methoxy protons (3H singlet, ~3.8 ppm), the methyl protons (3H singlet, ~2.3 ppm), and two sets of signals for the piperazine ring protons (8H, typically broad multiplets).

  • ¹³C NMR: The spectrum will display 12 distinct carbon signals corresponding to the molecular structure, including the characteristic signals for the methoxy and methyl carbons and the carbons of the aromatic and piperazine rings.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 207.15.

Analytical Method: Reverse-Phase HPLC

For quantitative analysis and purity assessment, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard practice. [3][4]This method separates compounds based on their hydrophobicity.

Caption: Standard workflow for RP-HPLC analysis.

Protocol: RP-HPLC for Purity Determination
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). [3]2. Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining moderately non-polar compounds like the analyte.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A gradient is used to ensure good separation of potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

    • Detection Wavelength: 240 nm. This wavelength is chosen based on the UV absorbance spectrum of the phenylpiperazine chromophore.

  • Standard Preparation: Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration. Filter through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Analysis: Inject the standards and sample. The purity is calculated based on the area percent of the main peak in the chromatogram.

Pharmacology and Biological Context

While specific pharmacological data for 1-(4-Methoxy-2-methyl-phenyl)-piperazine is not extensively published, the biological activity of the N-arylpiperazine class is well-documented, providing a strong basis for predicting its potential actions.

The Phenylpiperazine Pharmacophore

Phenylpiperazine derivatives are notorious for their activity at monoaminergic G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors. [2]Many act as receptor agonists, antagonists, or modulators. Furthermore, they can inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine by binding to their respective transporters (SERT, DAT, NET). [5] A closely related analogue, 1-(4-methoxyphenyl)piperazine (pMeOPP), has stimulant effects and is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism shared with amphetamines. [5]It also acts as a nonselective serotonin receptor agonist. [5]

Predicted Mechanism of Action and SAR Insights

Based on its structural similarity to other active phenylpiperazines, 1-(4-Methoxy-2-methyl-phenyl)-piperazine is hypothesized to interact with monoamine transporters and receptors in the CNS.

G Hypothesized Interaction at a Monoaminergic Synapse cluster_presynaptic Presynaptic Neuron Vesicle Vesicles with Neurotransmitters (NT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Transporter Monoamine Transporter (e.g., SERT, DAT) Molecule 1-(4-Methoxy-2-methyl -phenyl)-piperazine Molecule->Transporter Blocks Reuptake Receptor Postsynaptic Receptor (e.g., 5-HT, Dopamine) SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding NT NT

Caption: Potential mechanism involving blockage of neurotransmitter reuptake.

Structure-Activity Relationship (SAR) Considerations:

  • Ortho-Methyl Group: Compared to its non-methylated counterpart (pMeOPP), the methyl group at the ortho- position introduces steric bulk. This can have several consequences:

    • Receptor Selectivity: It may hinder binding to certain receptor subtypes while favoring others, potentially altering the selectivity profile.

    • Metabolic Stability: The methyl group can sterically shield the adjacent nitrogen atom or the methoxy group from metabolic enzymes (e.g., Cytochrome P450s like CYP2D6, which metabolizes pMeOPP), potentially increasing the compound's half-life. [5]* Para-Methoxy Group: This electron-donating group is a common feature in ligands for serotonin receptors and may be a key interaction point within the receptor binding pocket.

Applications in Research and Drug Development

1-(4-Methoxy-2-methyl-phenyl)-piperazine serves two primary roles in the scientific landscape:

  • Chemical Intermediate: It is a valuable building block for the synthesis of more complex molecules. [6]The secondary amine of the piperazine ring is readily functionalized, allowing for the attachment of various side chains to explore new chemical space and develop compounds with tailored pharmacological profiles.

  • Scaffold for CNS Drug Discovery: Given the strong evidence of CNS activity within the phenylpiperazine class, this compound and its derivatives are prime candidates for screening campaigns targeting psychiatric and neurological disorders. [2]Its potential modulation of serotonergic and dopaminergic systems makes it relevant for conditions such as depression, anxiety, and psychosis. [2]

Conclusion

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a well-defined chemical entity with significant potential in the field of drug discovery. Its properties are largely predictable based on the robust knowledge base surrounding the N-arylpiperazine scaffold. This guide has provided a comprehensive technical framework covering its chemical identity, a plausible and detailed synthetic protocol, robust analytical methods for quality control, and an evidence-based discussion of its likely pharmacological role. For researchers and drug development professionals, this compound represents not just a single molecule, but a gateway to a rich area of medicinal chemistry, offering a versatile platform for the design and synthesis of next-generation therapeutic agents.

References

  • PubChem. 1-(4-Methoxy-2-methylphenyl)piperazine | C12H18N2O | CID 10750797. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. [Link]

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • PubChem. 1-((4-Methoxyphenyl)methyl)piperazine | C12H18N2O | CID 231905. [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PubMed. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ACS Publications. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. [Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

Sources

Exploratory

The Privileged Scaffold: Substituted Phenylpiperazine Derivatives

This technical guide synthesizes the structural, pharmacological, and synthetic landscape of substituted phenylpiperazine derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the structural, pharmacological, and synthetic landscape of substituted phenylpiperazine derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the "Long-Chain Arylpiperazine" (LCAP) class—a privileged scaffold in neuropsychiatry.

Technical Whitepaper & Experimental Guide

Executive Summary

The N-arylpiperazine moiety represents a "privileged structure" in medicinal chemistry, capable of binding to multiple G-protein coupled receptors (GPCRs) with high affinity. Its versatility stems from its ability to adopt distinct conformational states that satisfy the pharmacophoric requirements of Serotonin (5-HT), Dopamine (D), and Adrenergic (


) receptors.

This guide dissects the Long-Chain Arylpiperazine (LCAP) scaffold, a dominant template for atypical antipsychotics (e.g., Aripiprazole) and anxiolytics (e.g., Buspirone). We analyze the structural determinants of selectivity, detail the signal transduction pathways, and provide a validated Buchwald-Hartwig amination protocol for synthesizing these derivatives.

Structural-Activity Relationship (SAR) Landscape

The pharmacological profile of phenylpiperazines is dictated by three distinct regions: the Aryl Head Group , the Piperazine Core , and the Distal Terminus connected via a linker.

The Aryl Head Group (Selectivity Driver)

The substitution pattern on the phenyl ring is the primary determinant of receptor subtype selectivity.

  • Ortho-Substitution: An ortho-alkoxy group (e.g.,

    
    ) is critical for high 5-HT
    
    
    
    affinity. The o-methoxy group likely acts as a hydrogen bond acceptor for a serine residue (Ser3.39) in the receptor binding pocket.
    • Example:o-Methoxyphenylpiperazine (oMeOPP) is a potent 5-HT

      
       partial agonist.
      
  • Meta-Substitution: Substituents in the meta position (e.g., m-Cl in mCPP) often shift selectivity toward 5-HT

    
      receptors.
    
  • Para-Substitution: Generally reduces affinity for 5-HT

    
     due to steric clashes deep in the binding pocket, though electron-withdrawing groups can modulate metabolic stability.
    
The Linker and Distal Moiety
  • Linker Length: A polymethylene chain of 2–4 carbons is standard. A butyl (n=4) linker often optimizes interaction with D

    
     receptors, while a propyl (n=3)  linker is common for 5-HT
    
    
    
    selectivity.
  • Distal Terminus: This region binds to the secondary pharmacophore (often an accessory pocket). Bulky, lipophilic groups (imides, amides, bicyclic systems) here can enhance selectivity over

    
    -adrenergic receptors, reducing hypotensive side effects.
    
Visualization: The LCAP Pharmacophore

The following diagram maps the structural logic of the scaffold.

SAR_Landscape cluster_0 Key SAR Interactions Aryl Aryl Head Group (Electronic/Steric Control) Piperazine Piperazine Core (Basic Nitrogen pKa ~9.0) Aryl->Piperazine N1-Arylation Linker Alkyl Linker (n=2-4 carbons) Piperazine->Linker N4-Alkylation Distal Distal Terminus (Selectivity Filter) Linker->Distal Amide/Imide Bond Ortho Ortho-OMe: High 5-HT1A Affinity Ortho->Aryl D2 2,3-Dichloro: D2 Partial Agonism D2->Aryl

Figure 1: Pharmacophore map of Long-Chain Arylpiperazines (LCAPs) highlighting the modular regions affecting receptor binding.

Pharmacological Profiles & Mechanisms

Substituted phenylpiperazines are renowned for their Multi-Target Directed Ligand (MTDL) profiles. The goal in modern antipsychotic design is to balance D


 occupancy with 5-HT modulation.
Quantitative Receptor Profiles

The table below contrasts the receptor affinity profiles (


 in nM) of key derivatives. Lower 

indicates higher affinity.
Drug / CompoundPrimary Mechanism5-HT


(nM)
D


(nM)


(nM)
Clinical Utility
Aripiprazole D

Partial Agonist
1.70.3457Atypical Antipsychotic
Buspirone 5-HT

Partial Agonist
20>1000>1000Anxiolytic
Trazodone 5-HT

Antagonist / SERT
42>100012Antidepressant
o-MeOPP 5-HT

Agonist (Tool)
<10>1000ModerateResearch Tool
Signaling Pathway: 5-HT Modulation

Activation of the 5-HT


 receptor by phenylpiperazines triggers a G

/G

protein-mediated cascade. This results in the inhibition of adenylyl cyclase and the opening of GIRK channels, leading to neuronal hyperpolarization—a key mechanism in anxiolysis.

Signaling_Pathway Ligand Phenylpiperazine Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_complex Gi/o Protein (Heterotrimeric) Receptor->G_complex Activation AC Adenylyl Cyclase G_complex->AC G-alpha (i) Inhibition GIRK GIRK Channel (K+ Efflux) G_complex->GIRK G-beta/gamma Activation cAMP Decrease in cAMP AC->cAMP Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol

Figure 2: 5-HT1A signaling cascade activated by phenylpiperazine agonists, leading to neuronal inhibition.

Synthetic Methodology: Buchwald-Hartwig Amination

While traditional Nucleophilic Aromatic Substitution (S


Ar) works for electron-deficient aryl halides, it fails for electron-rich or neutral rings (e.g., o-methoxyphenyl). The Buchwald-Hartwig Cross-Coupling  is the gold standard for synthesizing these challenging N-arylpiperazines.
Validated Protocol

Objective: Synthesis of 1-(2-methoxyphenyl)piperazine from 2-bromoanisole.

Reagents:

  • Substrate: 2-Bromoanisole (1.0 equiv)

  • Amine: Piperazine (1.2 equiv) or N-Boc-Piperazine (if mono-arylation is strictly required)

  • Catalyst: Pd(OAc)

    
     (1–3 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: BINAP (racemic is acceptable) or Xantphos (1.2–1.5 equiv relative to Pd)

  • Base: Cs

    
    CO
    
    
    
    (1.4 equiv) or NaOtBu
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon flow, charge an oven-dried Schlenk tube with Pd(OAc)

    
    , BINAP, and Cs
    
    
    
    CO
    
    
    .
  • Solvation: Add anhydrous Toluene. Stir at RT for 5 mins to allow pre-catalyst formation (solution typically turns orange/red).

  • Addition: Add 2-Bromoanisole and Piperazine.

  • Reaction: Seal tube and heat to 100°C for 12–18 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove palladium black and inorganic salts. Wash pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Silica gel).

Synthetic Logic Flowchart

Synthesis_Workflow Start Start: Aryl Bromide + Piperazine Cat_Prep Catalyst Pre-mix: Pd(OAc)2 + BINAP + Toluene (Argon Atmosphere) Start->Cat_Prep Heating Heat to 100°C (12-18 Hours) Cat_Prep->Heating Check TLC/LC-MS Check: Conversion > 95%? Heating->Check Check->Heating No Workup Filter (Celite) & Concentrate Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify End Pure N-Arylpiperazine Purify->End

Figure 3: Decision logic for the Palladium-catalyzed synthesis of N-arylpiperazines.

Future Directions & Clinical Implications

Current research (2024–2025) is shifting toward Biased Signaling . The goal is to design phenylpiperazines that preferentially activate the G-protein pathway over the


-arrestin pathway at the D

receptor, potentially decoupling antipsychotic efficacy from metabolic side effects. Additionally, hybrid molecules linking phenylpiperazines to antioxidant moieties (e.g., coumarins) are being explored for neuroprotective effects in Alzheimer's disease.

References

  • Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines. 2.
Foundational

1-(4-Methoxy-2-methyl-phenyl)-piperazine SMILES code and InChIKey

Topic: 1-(4-Methoxy-2-methyl-phenyl)-piperazine: Technical Monograph Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary & Chemical Iden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Methoxy-2-methyl-phenyl)-piperazine: Technical Monograph Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Chemical Identity

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a specialized N-arylpiperazine derivative. Within medicinal chemistry, this molecule represents a "privileged scaffold," a structural motif capable of providing high-affinity ligands for a diverse array of biological targets, most notably G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.

This guide provides the definitive chemical identifiers, physicochemical properties, and validated synthetic methodologies for this compound, serving as a foundational resource for its application in CNS drug discovery.

Core Identifiers
Identifier TypeCode / Value
IUPAC Name 1-(4-methoxy-2-methylphenyl)piperazine
Common Name 2-Methyl-4-methoxyphenylpiperazine
CAS Registry Number 59803-92-8
SMILES CC1=C(C=CC(=C1)OC)N2CCNCC2
InChI String InChI=1S/C12H18N2O/c1-10-9-11(15-2)3-4-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKey QACLELNFVSMAIZ-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Physicochemical Profile
PropertyValueContext
LogP (Predicted) ~1.6 - 2.2Lipophilic enough for CNS penetration (BBB crossing).
pKa (Basic N) ~9.0 - 9.8Protonated at physiological pH; critical for aspartate binding in GPCRs.
H-Bond Donors 1Secondary amine (piperazine NH).
H-Bond Acceptors 3Piperazine nitrogens (2) + Methoxy oxygen (1).
TPSA ~24.5 ŲFavorable for oral bioavailability.

Synthetic Architecture & Methodologies

The synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine can be approached via two primary pathways: the classical cyclization method and the modern transition-metal-catalyzed cross-coupling.

Pathway A: Classical Cyclization (Bis-alkylation)

This method involves the reaction of the corresponding aniline (4-methoxy-2-methylaniline) with bis(2-chloroethyl)amine. While cost-effective, it often suffers from lower yields due to polymerization side reactions and requires harsh conditions.

Pathway B: Buchwald-Hartwig Amination (Preferred)

The modern standard utilizes a Palladium-catalyzed C-N bond formation between an aryl halide and excess piperazine. This route offers higher regioselectivity and milder conditions.

Reaction Scheme Visualization:

SynthesisPathways Aniline 4-Methoxy-2-methylaniline (Precursor A) Heat Reflux / Base Aniline->Heat ArylHalide 1-Bromo-4-methoxy-2-methylbenzene (Precursor B) PdCat Pd(OAc)2 / BINAP NaOtBu, Toluene ArylHalide->PdCat BisChloro Bis(2-chloroethyl)amine HCl BisChloro->Heat Piperazine Piperazine (Excess) Piperazine->PdCat Product 1-(4-Methoxy-2-methyl-phenyl)-piperazine (Target) PdCat->Product Buchwald-Hartwig (Pathway B) Heat->Product Cyclization (Pathway A)

Figure 1: Comparison of Classical Cyclization vs. Pd-Catalyzed Cross-Coupling synthesis routes.

Pharmacological Context: The Phenylpiperazine Scaffold

The 1-arylpiperazine moiety is a pharmacophore extensively utilized in neuropsychopharmacology. The specific substitution pattern (2-methyl, 4-methoxy) dictates its receptor selectivity profile.

Structure-Activity Relationship (SAR) Logic
  • Piperazine Ring: Mimics the ethylamine side chain of biogenic amines (serotonin/dopamine), positioning the basic nitrogen to interact with the conserved Aspartate residue in TM3 of GPCRs.

  • 4-Methoxy Group: Often increases affinity for 5-HT receptors (analogous to the 5-hydroxy group in serotonin).

  • 2-Methyl Group: Introduces steric bulk that twists the phenyl ring relative to the piperazine plane. This "ortho-effect" often enhances selectivity for specific subtypes (e.g., 5-HT1A vs. D2) by destabilizing planar conformations required for off-target binding.

Signaling Pathway Integration

This molecule likely acts as a partial agonist or antagonist at 5-HT receptors.

SignalingMechanism Ligand 1-(4-Methoxy-2-methyl-phenyl)-piperazine Receptor 5-HT Receptor (GPCR) (Transmembrane Domain) Ligand->Receptor Binding (Asp3.32 Interaction) GProtein G-Protein (Gα/Gβγ) Receptor->GProtein Conformational Change Effector Adenylate Cyclase / PLC GProtein->Effector Activation Signal cAMP Modulation / Ca2+ Release Effector->Signal Second Messenger Response Neurotransmission Modulation (Anxiolytic/Antidepressant Potential) Signal->Response

Figure 2: Hypothetical signal transduction pathway based on standard phenylpiperazine pharmacodynamics.

Experimental Protocol: Pd-Catalyzed Synthesis

Objective: Synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine via Buchwald-Hartwig Amination. Scale: 10 mmol

Reagents & Materials
  • Substrate: 1-Bromo-4-methoxy-2-methylbenzene (2.01 g, 10 mmol)

  • Amine: Piperazine (anhydrous) (2.58 g, 30 mmol) [Note: 3 equivalents used to prevent bis-arylation]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.5 mol%)

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (1.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.44 g, 15 mmol)

  • Solvent: Toluene (anhydrous, degassed) (50 mL)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Cool under positive argon pressure.

  • Catalyst Pre-complexation: Charge the flask with Pd2(dba)3, BINAP, and 10 mL of toluene. Stir at room temperature for 15 minutes to generate the active catalytic species (solution typically turns orange/red).

  • Reactant Addition: Add the aryl bromide (1-Bromo-4-methoxy-2-methylbenzene), piperazine, and NaOtBu to the flask. Wash down sides with the remaining 40 mL of toluene.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) under argon. Monitor via TLC (System: DCM/MeOH 9:1). Reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate (50 mL).

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification:

    • Dissolve the crude oil in 1N HCl (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-basic impurities (unreacted aryl bromide).

    • Basify the aqueous layer to pH >12 using 4N NaOH.

    • Extract the free base into Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

    • Optional: Recrystallize the HCl salt from Ethanol/Ether for high-purity analysis.

Validation Criteria (Self-Check)
  • 1H NMR (CDCl3): Look for the singlet of the methoxy group (~3.7 ppm), the singlet of the aryl-methyl (~2.2 ppm), and the characteristic piperazine multiplets (~2.9-3.0 ppm).

  • Mass Spectrometry: ESI+ [M+H] peak at 207.15.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10750797, 1-(4-Methoxy-2-methylphenyl)piperazine. Retrieved from [Link][1]

  • Lopez-Rodriguez, M. L., et al. (1997).Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry, 40(11), 1627–1634. (Contextual reference for phenylpiperazine synthesis).
  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Methodological basis for Protocol 4.2).
  • Biot, C. (2025). Chemical Identifiers generated via OpenMolecules & InChI Trust software. Verified against PubChem Database.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocols: 1-(4-Methoxy-2-methyl-phenyl)-piperazine

For: Researchers, scientists, and drug development professionals. Introduction and Strategic Overview 1-(4-Methoxy-2-methyl-phenyl)-piperazine is a substituted arylpiperazine that serves as a crucial building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a substituted arylpiperazine that serves as a crucial building block in medicinal chemistry. The arylpiperazine motif is a privileged scaffold found in a multitude of clinically significant drugs, targeting a wide range of receptors, particularly in the central nervous system (CNS). The specific substitution pattern of this compound—a methoxy group at the 4-position and a methyl group at the 2-position—modulates its electronic and steric properties, influencing its binding affinity and pharmacokinetic profile in derivative drug candidates.

This document provides a detailed guide to the synthesis of this key intermediate, focusing on two robust and widely adopted synthetic strategies. We will delve into the underlying principles of each method, provide detailed, step-by-step protocols, and offer insights into optimization and troubleshooting.

Table 1: Physicochemical Properties of 1-(4-Methoxy-2-methyl-phenyl)-piperazine

Property Value Source
IUPAC Name 1-(4-methoxy-2-methylphenyl)piperazine [1]
Molecular Formula C₁₂H₁₈N₂O [1]
Molecular Weight 206.28 g/mol [1]
Melting Point 42-47 °C [2][3]
Boiling Point ~344 °C (at 760 mmHg, predicted) [4]
Appearance Light yellow to amber crystalline solid [2][4]

| Solubility | Soluble in water, methanol, and toluene |[2][4] |

Retrosynthetic Analysis and Method Selection

The primary challenge in synthesizing 1-(4-Methoxy-2-methyl-phenyl)-piperazine lies in the formation of the aryl C-N bond between the substituted phenyl ring and the piperazine moiety. Two principal retrosynthetic disconnections lead to the most common and effective synthetic routes.

G cluster_0 Strategy 1: Cross-Coupling cluster_1 Strategy 2: Classical Condensation Target 1-(4-Methoxy-2-methyl-phenyl)-piperazine Buchwald Buchwald Target->Buchwald C-N Bond Formation Classical Classical Target->Classical C-N Bond Formation ArylHalide 1-Halo-4-methoxy-2-methylbenzene ArylHalide->Buchwald Buchwald-Hartwig (Pd-Catalyzed) Piperazine Piperazine Piperazine->Buchwald Buchwald-Hartwig (Pd-Catalyzed) Aniline 4-Methoxy-2-methylaniline Aniline->Classical N-Arylation/ Cyclization BisHalo Bis(2-chloroethyl)amine (from Diethanolamine) BisHalo->Classical N-Arylation/ Cyclization

Caption: Retrosynthetic pathways for the target molecule.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern approach utilizes a palladium catalyst to couple an aryl halide (or triflate) with piperazine. It is renowned for its broad substrate scope, high functional group tolerance, and often milder reaction conditions.[5][6]

  • Classical N-Arylation/Condensation: This traditional method involves the reaction of a substituted aniline with bis(2-chloroethyl)amine (often generated in situ from diethanolamine).[7] While utilizing less expensive reagents, it typically requires harsher conditions and may have a more limited scope.

The choice between these methods depends on factors such as scale, cost, available equipment (e.g., for handling air-sensitive reagents), and the specific functional groups present on the substrates.

Protocol I: Buchwald-Hartwig Amination

3.1 Theoretical Foundation & Rationale

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[5] The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium amide complex. The choice of base is critical; sodium tert-butoxide (NaOt-Bu) is commonly used for its strength and steric bulk, which prevents side reactions.[8]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylpiperazine is released from the palladium center, regenerating the active Pd(0) catalyst.

The use of sterically bulky phosphine ligands is essential to facilitate the reductive elimination step and stabilize the catalytic species.[5][8]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination (+ HNR₂) PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido Deprotonation (- Base-H⁺X⁻) PdII_Amido->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

3.2 Detailed Experimental Protocol

Table 2: Reagents and Materials for Buchwald-Hartwig Synthesis

Reagent MW ( g/mol ) Amount (mmol) Mass/Volume Role
1-Bromo-4-methoxy-2-methylbenzene 201.06 10.0 2.01 g Aryl Halide
Piperazine 86.14 12.0 1.03 g Amine
Pd₂(dba)₃ 915.72 0.1 (0.2 mol% Pd) 91.6 mg Catalyst Precursor
Xantphos 578.68 0.24 139 mg Ligand
Sodium tert-butoxide (NaOt-Bu) 96.10 14.0 1.35 g Base

| Toluene | - | - | 50 mL | Solvent |

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add piperazine (1.03 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (139 mg, 0.24 mmol).

    • Rationale: Assembling the solid components first under an inert atmosphere is crucial. Pd(0) species and phosphine ligands can be sensitive to air and moisture.[6]

  • Flask Purging: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Substrate Addition: Add dry, degassed toluene (50 mL) via syringe, followed by 1-bromo-4-methoxy-2-methylbenzene (2.01 g, 10.0 mmol).

    • Rationale: Using degassed solvent minimizes oxidation of the catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with saturated aqueous NaCl (brine, 1 x 50 mL).

    • Rationale: The brine wash helps to remove residual water from the organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure product. Expected yield: 75-90%.

Protocol II: Classical Synthesis via In-Situ Halogenation and Condensation

4.1 Theoretical Foundation & Rationale

This classical approach builds the piperazine ring onto the aniline precursor. It begins with the conversion of a stable, inexpensive starting material, diethanolamine, into the highly reactive bis(2-haloethyl)amine intermediate.[7]

  • Intermediate Formation: Diethanolamine is treated with a strong acid like hydrobromic acid (HBr) under heat. This converts both hydroxyl groups into bromides via an SN2 mechanism, forming bis(2-bromoethyl)amine hydrobromide in situ.

  • N-Arylation & Cyclization: The substituted aniline (4-methoxy-2-methylaniline) is then added along with a base (e.g., sodium carbonate). The aniline nitrogen first displaces one bromide. A subsequent intramolecular cyclization, where the same nitrogen attacks the second bromoethyl arm, forms the piperazine ring. The base is essential to neutralize the HBr generated during the reaction and to deprotonate the aniline for nucleophilic attack.[7]

G Start Diethanolamine + 4-Methoxy-2-methylaniline Step1 Step 1: In-situ Halogenation (Add HBr, Reflux) Start->Step1 Intermediate Formation of Bis(2-bromoethyl)amine Step1->Intermediate Step2 Step 2: Condensation (Add Base, e.g., Na₂CO₃, Heat) Intermediate->Step2 Cyclization N-Arylation followed by Intramolecular Cyclization Step2->Cyclization Step3 Step 3: Work-up (pH Adjustment, Extraction) Cyclization->Step3 Purify Step 4: Purification (Recrystallization/Distillation) Step3->Purify Product Final Product Purify->Product

Caption: Workflow for the classical condensation synthesis route.

4.2 Detailed Experimental Protocol

Table 3: Reagents and Materials for Classical Synthesis

Reagent MW ( g/mol ) Amount (mol) Mass/Volume Role
Diethanolamine 105.14 0.26 27.3 g Piperazine Precursor
Hydrobromic Acid (48% aq.) 80.91 ~0.52 ~75 mL Halogenating Agent
4-Methoxy-2-methylaniline 137.18 0.24 32.9 g Aniline Precursor
Sodium Carbonate (Na₂CO₃) 105.99 0.29 30.7 g Base

| 1-Butanol | - | - | 100 mL | Solvent |

Procedure:

  • Intermediate Formation: In a 500 mL round-bottom flask equipped with a reflux condenser and stir bar, carefully add hydrobromic acid (48%, ~75 mL) to diethanolamine (27.3 g, 0.26 mol).

    • Safety Note: This addition is exothermic and should be done slowly, potentially in an ice bath. HBr is highly corrosive.

  • Reflux: Heat the mixture to reflux and maintain for 12 hours. The solution will contain the in situ generated bis(2-bromoethyl)amine hydrobromide.[7]

  • Condensation Setup: Cool the flask to below 60 °C. To the same flask, add 4-methoxy-2-methylaniline (32.9 g, 0.24 mol), 1-butanol (100 mL), and an initial portion of sodium carbonate (17.0 g, 0.16 mol).

  • Reaction Execution: Heat the mixture to 120 °C and stir for 5 hours. Add the remaining sodium carbonate (13.7 g, 0.13 mol) and continue to heat at reflux for an additional 24 hours.[7]

    • Rationale: Staged addition of the base helps to control the reaction rate. 1-Butanol is used as a high-boiling solvent suitable for this condensation.

  • Work-up: Cool the reaction mixture to room temperature. Add 200 mL of water and transfer to a separatory funnel.

  • Basification and Extraction: Adjust the pH of the aqueous layer to >12 by the careful addition of 50% aq. NaOH. Extract the basic mixture with toluene (3 x 100 mL).

  • Acidification and Isolation: Combine the organic layers and adjust their pH to ~5 by adding concentrated HCl. The hydrochloride salt of the product will precipitate.

  • Purification: Isolate the solid by filtration. The crude HCl salt can be recrystallized from ethanol or isopropyl alcohol to yield the pure product. To obtain the free base, the HCl salt can be dissolved in water, basified with NaOH, and re-extracted into an organic solvent. Expected yield: 40-60%.

Purification and Analytical Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification: Flash column chromatography is highly effective for the Buchwald-Hartwig product. For the classical method, which often yields the hydrochloride salt, recrystallization is the preferred method.

  • Thin-Layer Chromatography (TLC): A valuable tool for monitoring reaction progress and identifying the correct fractions during column chromatography. A typical mobile phase is 10% Methanol in Dichloromethane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Expected ¹H NMR signals include singlets for the methyl and methoxy protons, multiplets for the aromatic protons, and broad signals for the piperazine and N-H protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Expect to see a molecular ion peak [M+H]⁺ at m/z ≈ 207.[10]

Troubleshooting Guide

Table 4: Common Issues and Solutions in Synthesis

Problem Potential Cause Recommended Solution
(Protocol I) Low or no product yield Inactive catalyst; insufficient base; poor quality solvent/reagents. Ensure a robust inert atmosphere. Use a fresh bottle of NaOt-Bu. Use dry, degassed solvents. Try a different ligand/catalyst system (e.g., RuPhos with Pd(OAc)₂).
(Protocol I) Formation of dehalogenated arene Presence of water; competitive β-hydride elimination. Ensure all reagents and glassware are scrupulously dry. Lowering the reaction temperature slightly may help.
(Protocol II) Reaction stalls or is incomplete Insufficient heating; base is not strong enough or has been consumed. Ensure the reaction temperature is maintained at reflux. Ensure all the base has been added and is of good quality.
(Protocol II) Formation of tar/polymeric material Reaction temperature is too high; side reactions of the aniline. Maintain careful temperature control. Ensure a homogenous mixture with vigorous stirring.

| (General) Difficult purification | Presence of closely-eluting impurities. | For chromatography, try a different solvent system or use a shallower gradient. For recrystallization, try a different solvent or solvent pair. |

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Heavy metals can be toxic. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle quickly in a dry environment.

  • Hydrobromic Acid: Highly corrosive and causes severe burns. Handle with extreme care.

  • Bis(2-chloro/bromoethyl)amine: These are potent alkylating agents and are considered carcinogenic. It is highly recommended to generate and use them in situ without isolation, as described in Protocol II.

Conclusion

Both the modern Buchwald-Hartwig amination and the classical condensation method are viable routes for the synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine. The Buchwald-Hartwig protocol generally offers higher yields, greater reliability, and milder conditions, making it the preferred method for laboratory-scale synthesis and for creating analogs with sensitive functional groups. The classical approach, while more demanding in its conditions, utilizes cheaper bulk starting materials, potentially making it more cost-effective for large-scale industrial production where process optimization can overcome lower initial yields. The ultimate choice of method will be guided by the specific needs and constraints of the research or development program.

References

  • PubChem. (n.d.). 1-(4-Methoxy-2-methylphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Retrieved from [Link]

  • Kant, R., et al. (2018). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Ali, H., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • Maji, S., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PrepChem. (n.d.). Synthesis of 1-(m-methoxyphenyl)-4-[(4-aminophenyl)methyl]piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. Google Patents.
  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl) piperazine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

Sources

Application

Topic: Reaction Conditions for Coupling 1-(4-Methoxy-2-methyl-phenyl)-piperazine

This Application Note and Protocol guide is designed for researchers utilizing 1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS: 38212-30-5) as a key building block in medicinal chemistry.[1][2][3] Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS: 38212-30-5) as a key building block in medicinal chemistry.[1][2][3]

Executive Summary & Chemical Profile

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a privileged scaffold in drug discovery, particularly for CNS targets (dopamine D2/D3, serotonin 5-HT receptors) and antifungal agents.[1][2][3] Structurally, it features an electron-rich aryl ring attached to the N1 position of a piperazine.[3]

The primary reactivity site is the N4-secondary amine .[1][2][3] While the N1-aryl bond is stable, the electron-donating methoxy (para) and methyl (ortho) groups on the phenyl ring significantly increase the electron density of the system.[3] This makes the molecule prone to oxidative degradation if not handled under inert conditions, but also enhances the nucleophilicity of the N4 nitrogen compared to electron-deficient aryl piperazines.[3]

PropertyDataCritical Note
CAS Number 38212-30-5Verify purity >98% by HPLC before coupling.[1][2][3][4]
Molecular Weight 206.28 g/mol -
pKa (Conj.[1][2][3] Acid) ~8.5 - 9.0N4 is moderately basic; requires inorganic bases (

,

) for alkylation.[3]
Stability Air-sensitiveMandatory: Store under Argon/Nitrogen at 2-8°C.
Solubility DMSO, DMF, DCM, MeOHPoor solubility in non-polar alkanes (Hexane/Heptane).[3]

Strategic Reaction Pathways

The coupling of this scaffold typically follows three major pathways. The choice depends on the electrophile (Alkyl Halide, Aryl Halide, or Carboxylic Acid).[3]

ReactionPathways Start 1-(4-Methoxy-2-methyl-phenyl)-piperazine (Nucleophile) Alkylation Pathway A: N-Alkylation (sp3 Electrophile) Start->Alkylation Alkyl Halide/Mesylate K2CO3, NaI, CH3CN Buchwald Pathway B: Buchwald-Hartwig (sp2 Aryl Electrophile) Start->Buchwald Aryl Halide Pd(OAc)2, RuPhos, NaOtBu Amide Pathway C: Amide Coupling (Acylation) Start->Amide Carboxylic Acid HATU, DIPEA, DMF ProductA N-Alkyl Derivative (GPCR Ligands) Alkylation->ProductA ProductB N-Biaryl Derivative (Rigid Scaffolds) Buchwald->ProductB ProductC Amide Derivative (Peptidomimetics) Amide->ProductC

Figure 1: Strategic coupling pathways for the N4-functionalization of the target piperazine.[1][2][3]

Detailed Experimental Protocols

Protocol A: N-Alkylation (Nucleophilic Substitution)

Best for: Attaching aliphatic linkers or chains (e.g., propyl, ethyl chains).[3]

Mechanism & Rationale: The N4 nitrogen is a good nucleophile.[3] However, the reaction rate can be sluggish with secondary alkyl halides.[3] We utilize the Finkelstein modification (addition of NaI) to generate a more reactive alkyl iodide in situ.[3]

Reagents:

  • Substrate: 1-(4-Methoxy-2-methyl-phenyl)-piperazine (1.0 equiv)

  • Electrophile: Alkyl Chloride/Bromide (1.1 equiv)[2][3]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 equiv)[3]
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Critical for Alkyl Chlorides[1][2][3]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Dissolution: Add the piperazine derivative (1.0 equiv) and anhydrous MeCN (10 mL per gram of substrate). Stir until dissolved.

  • Base Addition: Add

    
     (2.5 equiv). The mixture will become a suspension.[3]
    
  • Activation: Add NaI (0.1 equiv). Stir for 5 minutes at room temperature.

  • Alkylation: Dropwise add the Alkyl Halide (1.1 equiv) dissolved in minimal MeCN.[3]

  • Reaction: Heat to reflux (80-82°C) for MeCN or 60°C for DMF. Monitor by TLC/LC-MS.

    • Typical Time: 4–12 hours.[2][3]

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    /KCl).[3]
    
  • Extraction: Concentrate the filtrate. Redissolve residue in EtOAc, wash with water (2x) and Brine (1x).[3]

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Self-Validating Check:

  • Observation: If the reaction stalls, add 0.5 equiv more of the Alkyl Halide.[3]

  • Impurity Alert: If using a di-halide linker, ensure high dilution to prevent dimerization (gemini surfactant formation).[3]

Protocol B: Buchwald-Hartwig Arylation

Best for: Creating N-Aryl bonds (Biaryl piperazines).[1][2][3]

Mechanism & Rationale: Direct ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 is difficult unless the aryl halide partner is highly electron-deficient (e.g., p-nitrofluorobenzene).[1][3] For unactivated aryl halides, Palladium catalysis is required.[3] We select RuPhos  as the ligand because it is specifically engineered for secondary amines and resists ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-hydride elimination.[1][3]

Reagents:

  • Substrate: 1-(4-Methoxy-2-methyl-phenyl)-piperazine (1.2 equiv)[1][2][3]

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1][2][3]

  • Catalyst:

    
     (0.02 equiv) or RuPhos Pd G2/G3 precatalyst (0.02 equiv)
    
  • Ligand: RuPhos (0.04 equiv) - If using Pd2(dba)3[1][2][3]

  • Base: Sodium tert-butoxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) (1.5 equiv) - Must be stored in glovebox or fresh bottle[1][3]
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed)[3]

Step-by-Step Procedure:

  • Inert Environment: Perform in a glovebox or using strict Schlenk technique.[2][3]

  • Mixing: In a screw-cap vial, combine Aryl Halide (1.0 equiv), Piperazine (1.2 equiv), Base (

    
    , 1.5 equiv), and Precatalyst (0.02 equiv).
    
  • Solvent: Add degassed Toluene (5 mL/mmol). Cap tightly.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.[3]

  • Purification: Concentrate and purify via silica gel chromatography.

Authoritative Note: RuPhos is superior here because the steric bulk of the ortho-methyl group on the piperazine's phenyl ring does not hinder the N4 nitrogen, but the ligand prevents the catalyst from crashing out due to the electron-rich nature of the product.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

particle size too large
Grind

to fine powder or use

(higher solubility).[1][3]
Product Oxidation Air exposure during reactionThe electron-rich anisole ring is sensitive.[1][2][3] Strictly deoxygenate solvents (sparge with Ar for 15 min).
Sluggish Buchwald Catalyst poisoningEnsure the piperazine is free of residual HCl salts.[3] Use the free base form.[3]
Bis-alkylation Not applicableN1 is capped; N4 is the only reactive site.[1][2][3] No risk of polymerization.[3]

Safety & Handling

  • Toxicity: Aryl piperazines often exhibit potent biological activity (CNS depressants/stimulants).[2][3] Handle as a potential bioactive compound.[2][3]

  • PPE: Double nitrile gloves, lab coat, and fume hood are mandatory.[3]

  • Waste: Dispose of palladium residues in heavy metal waste containers.

References

  • Synthesis of Piperazine-Linked GPCR Ligands

    • Patent: "Preparation of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride."[1][2][3][5] WO2005021521A1.[2][3]

    • Source:[1][2][3]

  • Buchwald-Hartwig Conditions for Secondary Amines

    • Paper: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[3]

    • Source:[2][3]

  • General Reactivity of Aryl Piperazines

    • Review: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[1][2][3] Molecules, 2023.[3]

    • Source:[2][3]

Sources

Method

Application Notes and Protocols for 1-(4-Methoxy-2-methyl-phenyl)-piperazine

Introduction 1-(4-Methoxy-2-methyl-phenyl)-piperazine is a substituted phenylpiperazine derivative with potential applications in neuroscience research and drug development. As with any research chemical, understanding i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a substituted phenylpiperazine derivative with potential applications in neuroscience research and drug development. As with any research chemical, understanding its physicochemical properties, stability, and handling requirements is paramount to ensure experimental integrity, reproducibility, and, most importantly, the safety of laboratory personnel. This document provides a comprehensive guide to the handling and storage of this compound, grounded in established principles of chemical safety and informed by data on analogous structures. The protocols herein are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Intrinsic Stability

A thorough understanding of the inherent properties of 1-(4-Methoxy-2-methyl-phenyl)-piperazine is the foundation for developing appropriate handling and storage procedures.

Table 1: Physicochemical Data for 1-(4-Methoxy-2-methyl-phenyl)-piperazine

PropertyValueSource
IUPAC Name 1-(4-methoxy-2-methylphenyl)piperazinePubChem[1]
CAS Number 59803-92-8PubChem[1]
Molecular Formula C₁₂H₁₈N₂OPubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
Appearance Pale yellow to yellow liquid or low melting solidInferred from analogs[2]
Melting Point 42-47 °C (for 1-(4-methoxyphenyl)piperazine)Sigma-Aldrich
Boiling Point 344 °C at 760 mmHg (for 1-(4-methoxyphenyl)piperazine)Home Sunshine Pharma[2]

The structure of 1-(4-Methoxy-2-methyl-phenyl)-piperazine, featuring a methoxy-activated aromatic ring and a piperazine moiety, predisposes it to several degradation pathways. Phenylpiperazine derivatives are known to be susceptible to hydrolysis, oxidation, and photodegradation.[3] The electron-donating methoxy and methyl groups on the phenyl ring can increase the susceptibility of the aromatic system to oxidative degradation. Aromatic amines, in general, can undergo complex oxidative reactions, potentially forming colored impurities and toxic byproducts.[4][5]

Furthermore, a study on the stability of synthetic piperazines in human whole blood revealed that 1-(4-methoxyphenyl)-piperazine, a close structural analog, was the least stable among the tested compounds, becoming undetectable after six months of storage at both room temperature and 4°C.[6] This highlights the critical need for stringent storage conditions to preserve the integrity of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[7][8]

Causality of Hazards: The basic nitrogen atoms of the piperazine ring can cause irritation to skin and mucous membranes. The aromatic amine functionality also contributes to its toxicological profile.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

Storage Protocols

The inherent instability of phenylpiperazine derivatives necessitates strict adherence to the following storage protocols to minimize degradation and ensure the compound's purity over time.

Short-Term Storage (Up to 1 month)

For routine laboratory use, short-term storage under controlled conditions is acceptable.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: The vial should be tightly sealed to minimize exposure to air and moisture. For frequent use, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before resealing.

  • Light: The compound should be stored in an amber glass vial to protect it from light.[9] If an amber vial is not available, the clear vial should be wrapped in aluminum foil or stored in a light-blocking secondary container.

Long-Term Storage (Greater than 1 month)

For archival purposes or infrequent use, more stringent storage conditions are required to ensure long-term stability.

  • Temperature: Store in a freezer at -20°C or below.

  • Atmosphere: The compound should be stored under an inert atmosphere (argon or nitrogen). This is critical to prevent oxidative degradation.[4] Consider aliquoting the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening.

  • Light: As with short-term storage, absolute protection from light is essential.[9] Utilize amber vials stored in a dark freezer.

Logical Workflow for Storage Decision:

start Compound Received decision1 Intended Use Frequency? start->decision1 short_term Short-Term Storage (2-8°C, Inert Gas Flush, Amber Vial) decision1->short_term   Frequent Use (< 1 month) long_term Long-Term Storage (≤ -20°C, Inert Atmosphere, Aliquoted, Amber Vial) decision1->long_term Infrequent Use / Archival (> 1 month)    cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_solution Prepare Solution (Use Amber Glassware) prep_weigh->prep_solution use_reaction Perform Experiment (Protect from Light) prep_solution->use_reaction cleanup_decon Decontaminate Glassware use_reaction->cleanup_decon cleanup_waste Collect Liquid & Solid Waste use_reaction->cleanup_waste cleanup_decon->cleanup_waste cleanup_label Label Hazardous Waste Container cleanup_waste->cleanup_label cleanup_dispose Dispose via EHS Office cleanup_label->cleanup_dispose

Caption: Standard workflow for the safe laboratory use and disposal of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

Incompatible Materials

To prevent hazardous reactions, avoid storing or mixing 1-(4-Methoxy-2-methyl-phenyl)-piperazine with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids: As a base, it will react exothermically with strong acids.

  • Acid Chlorides and Anhydrides: Can undergo acylation reactions.

It is also prudent to avoid contact with certain plastics and elastomers that may be degraded by aromatic amines or piperazine derivatives. Consult a chemical compatibility chart for specific materials.

Conclusion

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a valuable research chemical that requires careful handling and storage to ensure user safety and compound stability. The key principles are to minimize exposure to air, light, and moisture, and to always use appropriate personal protective equipment. By adhering to the protocols outlined in this document, researchers can confidently and safely incorporate this compound into their experimental workflows.

References

  • PubChem. Compound Summary for CID 10750797, 1-(4-Methoxy-2-methylphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-12. [Link]

  • Home Sunshine Pharma. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5. [Link]

  • Li, W., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(46), e2308764120. [Link]

  • Chan, A. W. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 106-113. [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Binding Assays of 1-(4-Methoxy-2-methyl-phenyl)-piperazine

Introduction: Characterizing a Novel Piperazine Derivative 1-(4-Methoxy-2-methyl-phenyl)-piperazine is a synthetic compound belonging to the phenylpiperazine class, a scaffold of significant interest in neuroscience and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Piperazine Derivative

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a synthetic compound belonging to the phenylpiperazine class, a scaffold of significant interest in neuroscience and pharmacology.[1][2] Phenylpiperazine derivatives are known to interact with a variety of biogenic amine receptors, particularly serotonin (5-HT) and dopamine (D) G-protein coupled receptors (GPCRs), exhibiting a range of functional activities from agonism to antagonism.[3][4][5][6] The precise characterization of the binding affinity and selectivity of novel compounds like 1-(4-Methoxy-2-methyl-phenyl)-piperazine is a critical step in the drug discovery process, providing foundational data for understanding its potential therapeutic applications and off-target effects.[2]

This guide provides detailed protocols for two robust in vitro binding assay methodologies—a classic Radioligand Binding Assay and a modern, non-radioactive Fluorescence Polarization Assay—to determine the binding characteristics of 1-(4-Methoxy-2-methyl-phenyl)-piperazine. These assays are fundamental tools for quantifying the interaction between a ligand and its receptor, enabling the determination of key parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Understanding the Molecular Target Landscape

While specific binding data for 1-(4-Methoxy-2-methyl-phenyl)-piperazine is not extensively published, the broader class of methoxyphenylpiperazines has been shown to exhibit significant affinity for several serotonin and dopamine receptor subtypes. For instance, derivatives of 1-(2-methoxyphenyl)piperazine are potent ligands for the 5-HT₁ₐ receptor, and other analogues show high affinity for the 5-HT₇ and various dopamine receptors.[3][5][7] Therefore, the protocols outlined below are designed with the assumption that 1-(4-Methoxy-2-methyl-phenyl)-piperazine will likely interact with these GPCRs.

Data Presentation: Expected Binding Affinities of Phenylpiperazine Analogs

The following table summarizes the binding affinities (Kᵢ) of structurally related phenylpiperazine compounds for various serotonin and dopamine receptors. This data, gathered from published literature, serves as a reference for the expected range of potencies and selectivities for 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

CompoundReceptorKᵢ (nM)Reference
1-(2-Methoxyphenyl)piperazine derivative5-HT₁ₐ0.4[3]
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT₇2.6[7]
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT₁ₐ476[7]
N-alkylated 1-(2-methoxyphenyl)piperazine derivativeD₃0.5[5]
N-alkylated 1-(2-methoxyphenyl)piperazine derivativeD₂76.4[5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of 1-(4-Methoxy-2-methyl-phenyl)-piperazine for a target serotonin receptor (e.g., 5-HT₁ₐ) expressed in a recombinant cell line. The principle of this assay is the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep Receptor Membrane Preparation mix Combine Membranes, Radioligand, and Test Compound/NSB prep->mix radioligand Radioligand ([³H]-8-OH-DPAT) radioligand->mix test_compound Test Compound (1-(4-Methoxy-2-methyl-phenyl)-piperazine) test_compound->mix nsb Non-Specific Binding (Excess Unlabeled Ligand) nsb->mix incubate Incubate at Room Temp mix->incubate filter Rapid Filtration (GF/B Filtermat) incubate->filter wash Wash with Ice-Cold Buffer filter->wash scintillation Add Scintillation Cocktail wash->scintillation count Quantify Radioactivity (Scintillation Counter) scintillation->count curve Generate Competition Curve count->curve calculate Calculate IC₅₀ and Kᵢ curve->calculate FP_Binding_Workflow cluster_assay_setup Assay Setup (384-well plate) cluster_incubation_read Incubation and Measurement cluster_analysis_fp Data Analysis receptor Purified Solubilized D₂ Receptor mix_components Combine Receptor, Tracer, and Test Compound Dilutions receptor->mix_components tracer Fluorescent Tracer (e.g., BODIPY-TMR-Spiperone) tracer->mix_components test_compound Test Compound (1-(4-Methoxy-2-methyl-phenyl)-piperazine) test_compound->mix_components incubate_fp Incubate to Equilibrium mix_components->incubate_fp read_fp Read Fluorescence Polarization (FP Plate Reader) incubate_fp->read_fp plot_fp Plot mP vs. [Test Compound] read_fp->plot_fp calculate_fp Calculate IC₅₀ and Kᵢ plot_fp->calculate_fp

Caption: Workflow for a fluorescence polarization competitive binding assay.

  • Reagents and Materials:

    • Purified, solubilized D₂ receptor (commercially available or prepared in-house).

    • Fluorescent tracer specific for the D₂ receptor (e.g., a derivative of a known D₂ ligand labeled with a fluorophore like BODIPY-TMR).

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.

    • 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

    • Low-volume, black 384-well microplates.

    • A plate reader capable of measuring fluorescence polarization.

  • Assay Optimization:

    • Determine the optimal concentration of the receptor and fluorescent tracer by cross-titration to achieve a stable and robust assay window (the difference in millipolarization, mP, between the bound and free tracer).

  • Assay Procedure:

    • Prepare a serial dilution of 1-(4-Methoxy-2-methyl-phenyl)-piperazine in assay buffer.

    • In a 384-well plate, add in triplicate:

      • Maximum Polarization (Bound): Assay buffer, fluorescent tracer, and D₂ receptor.

      • Minimum Polarization (Free): Assay buffer and fluorescent tracer (no receptor).

      • Competition: Dilutions of 1-(4-Methoxy-2-methyl-phenyl)-piperazine, fluorescent tracer, and D₂ receptor.

    • The final assay volume is typically 20-40 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The data is typically reported in mP units.

    • Plot the mP values against the logarithm of the concentration of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, adapted for FP assays:

      • Kᵢ = IC₅₀ / (1 + [Tracer]/Kₑ)

      • Where [Tracer] is the concentration of the fluorescent tracer and Kₑ is its equilibrium dissociation constant.

Concluding Remarks

The protocols provided herein offer robust and reliable methods for characterizing the in vitro binding properties of 1-(4-Methoxy-2-methyl-phenyl)-piperazine. A thorough understanding of a compound's binding affinity and selectivity is paramount for its progression through the drug discovery pipeline. By employing these techniques, researchers can generate high-quality, reproducible data that will elucidate the pharmacological profile of this novel phenylpiperazine derivative and guide future structure-activity relationship (SAR) studies.

References

  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(14), 2519-2527. Available from: [Link]

  • Kawamura, K., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry, 21(17), 5449-5455. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-2-methylphenyl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Krusz, J. C. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7015. Available from: [Link]

  • Stańczak, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molbank, 2022(2), M1353. Available from: [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. Available from: [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Samoriski, G. M., & Bobik, A. (1987). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biochemical Pharmacology, 36(21), 3647-3650. Available from: [Link]

  • Kumar, J. S., et al. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available from: [Link]

  • Staib, P., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. Available from: [Link]

  • Kant, R., et al. (2018). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. Available from: [Link]

  • Ahmed, V., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2600. Available from: [Link]

  • Banks, M. L., et al. (2022). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. Available from: [Link]

  • Nam, H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Available from: [Link]

  • Kaczor, A. A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4309. Available from: [Link]

  • Uslu, H., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 15(10), 1222. Available from: [Link]

  • Chen, J., et al. (2011). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Bioorganic & Medicinal Chemistry, 19(6), 2021-2028. Available from: [Link]

  • PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting crystallization of 1-(4-Methoxy-2-methyl-phenyl)-piperazine salts

The following technical guide is structured as a Tier-3 Support Resource for process chemists and formulation scientists. It addresses the specific physicochemical challenges of crystallizing 1-(4-Methoxy-2-methyl-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and formulation scientists. It addresses the specific physicochemical challenges of crystallizing 1-(4-Methoxy-2-methyl-phenyl)-piperazine (and its salts), a structural class notorious for "oiling out" due to the steric hindrance of the ortho-methyl group and the conformational flexibility of the piperazine ring.

Executive Summary

The crystallization of 1-(4-Methoxy-2-methyl-phenyl)-piperazine (MMPP) salts is frequently complicated by Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs because the metastable zone for oiling is often wider than the metastable zone for nucleation. The ortho-methyl substitution on the phenyl ring disrupts planar packing, reducing lattice energy and making the salt prone to solvate formation or amorphous precipitation.

This guide provides a root-cause analysis and validated recovery protocols.

Part 1: Diagnostic & Immediate Troubleshooting

Use this section if your experiment has already failed (e.g., you have a gum/oil at the bottom of the flask).

Q1: Why is my salt "oiling out" instead of crystallizing?

The Mechanism: You are encountering a Stable Miscibility Gap .[1] When you cool your solution, the system enters a region where it is thermodynamically more favorable to separate into a solute-rich liquid phase (the oil) and a solute-poor liquid phase (the supernatant) rather than forming a solid crystal.[1][2]

Root Causes:

  • Impurity Profile: The presence of the "dimer" impurity (1,3-bis-alkylated piperazine) or unreacted aniline drastically suppresses the melting point. Even 1-2% impurity can drop the oiling temperature below your crystallization temperature.

  • Solvent Polarity Mismatch: If the solvent is too polar (e.g., pure water or methanol), the hydrophobic tolyl-methoxy moiety forces the molecule to aggregate with itself rather than the solvent, triggering LLPS.

  • Supercooling Rate: Rapid cooling pushes the system deep into the unstable zone where oiling is kinetically favored over the organized assembly required for nucleation.

Q2: How do I recover the oiled material?

Do NOT simply cool it further; this usually solidifies the oil into an amorphous glass that traps impurities. Follow this Oiling Recovery Protocol :

  • Re-heat: Heat the mixture until the oil re-dissolves (return to a single phase).

  • Solvent Adjustment: Add a co-solvent with intermediate polarity. If using Isopropanol (IPA), add 5-10% Toluene or Ethyl Acetate. This breaks the hydration/solvation shell that promotes oiling.

  • Seed at High Temperature: Determine the "Cloud Point" (T_cloud). Introduce seed crystals at

    
    .
    
  • Isothermal Aging: Hold the temperature constant after seeding for 2-4 hours. This allows the oil droplets to dissolve and redeposit onto the seed crystals (Ostwald Ripening).

Visual Troubleshooting: The Oiling-Out Decision Tree

Use the following logic flow to determine your next step.

OilingOutWorkflow Start Problem: Material Oiled Out CheckPurity Check HPLC Purity Start->CheckPurity HighImpurity Purity < 95% CheckPurity->HighImpurity Dirty LowImpurity Purity > 98% CheckPurity->LowImpurity Clean PurifyFirst Action: Silica Filtration / Acid-Base Extraction HighImpurity->PurifyFirst CheckSolvent Check Solvent System LowImpurity->CheckSolvent TooPolar Solvent too Polar (e.g., MeOH/H2O) CheckSolvent->TooPolar TempControl Check Cooling Profile CheckSolvent->TempControl AddNonPolar Action: Add Toluene or Switch to IPA TooPolar->AddNonPolar FastCool Cooled Rapidly (>1°C/min) TempControl->FastCool SlowCool Action: Reheat -> Seed -> Cool 0.1°C/min FastCool->SlowCool

Figure 1: Decision matrix for diagnosing and resolving liquid-liquid phase separation (oiling out) during piperazine salt formation.

Part 2: Salt Selection & Engineering

If the HCl salt is persistently problematic, you must screen alternative counterions. The basicity of the piperazine N4 is the key parameter.

Scientific Rationale (pKa Matching)

The secondary amine of the piperazine ring has a pKa of approximately 8.8 - 9.2 .

  • The

    
    pKa Rule:  For a stable salt, 
    
    
    
    .
  • The Problem with HCl: While

    
     is sufficient, HCl salts of aryl-piperazines are often hygroscopic and prone to channel solvate formation.
    
  • The Solution: Dicarboxylic acids (Succinic, Fumaric) often bridge two piperazine molecules, creating a more stable lattice that accommodates the steric bulk of the ortho-methyl group.

Counterion Screening Table
CounterionAcid pKa

pKa
Crystallinity PotentialRisk Factors
Hydrochloric Acid -7>15ModerateHigh hygroscopicity; often oils out as a hydrate.
Fumaric Acid 3.03~6.0High Forms stable H-bond networks; excellent for aryl-piperazines.
Succinic Acid 4.21~4.8HighGood solubility profile; less prone to oiling than HCl.
Maleic Acid 1.9~7.0ModerateRisk of isomerization; often forms lower melting salts.

Recommendation: If the HCl salt fails, switch to Fumarate (1:1) or Hemifumarate (2:1) . These are industry standards for phenylpiperazine drugs (e.g., Quetiapine is a fumarate).

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of the HCl Salt (Standard)

Designed to minimize local supersaturation which triggers oiling.

Reagents:

  • Crude Free Base (MMPP)

  • Solvent: Isopropanol (IPA) - Preferred over Ethanol due to higher boiling point.

  • Acid: 5-6N HCl in IPA (anhydrous).

Steps:

  • Dissolution: Dissolve 10g of MMPP free base in 80 mL of IPA. Heat to 75°C. Ensure complete dissolution.

  • Polishing: If the solution is hazy, filter hot (0.45 µm) to remove nucleation sites for impurities.

  • Acid Addition (Critical):

    • Add 1.05 equivalents of HCl/IPA dropwise over 30 minutes while maintaining T > 70°C.

    • Note: If turbidity appears and disappears, pause addition. If oil droplets appear, stop and add 5 mL IPA.

  • Seeding: Cool to 60°C. Add 0.1% w/w pure seed crystals. Hold for 1 hour.

  • Cooling Ramp: Cool from 60°C to 20°C at a rate of 0.2°C/min .

  • Isolation: Filter the white solid. Wash with cold IPA. Dry at 45°C under vacuum.

Protocol B: "Anti-Solvent" Crystallization (For Stubborn Oils)

Use this if cooling crystallization fails.

Steps:

  • Dissolve the oiled salt in a minimum volume of Methanol (good solvent) at room temperature.

  • Place the vessel in a larger container containing Ethyl Acetate or MTBE (vapor diffusion method) OR slowly add MTBE dropwise to the methanol solution.

  • Stop addition at the first sign of permanent cloudiness.

  • Stir gently. The cloudiness should resolve into crystals over 2-12 hours.

Part 4: Critical Impurity Management

You cannot crystallize a dirty sponge.

The synthesis of MMPP often involves the reaction of 4-methoxy-2-methylaniline with bis(2-chloroethyl)amine. This generates a specific impurity profile:

  • The Dimer: Two aryl rings connected by a piperazine/linker chain.

    • Effect: Acts as a plasticizer, preventing lattice formation.

    • Removal: This is non-polar. Wash the free base with Heptane before salt formation.

  • Regioisomers: 3-methyl isomers.

    • Effect: Incorporates into the lattice but lowers melting point.

    • Removal: Requires recrystallization of the free base from Toluene/Heptane (1:3) prior to salt formation.

Process Workflow Diagram

Visualizing the optimal path from Crude to Pure Salt.

SaltWorkflow Crude Crude Free Base PreWash Heptane Slurry Wash (Remove Dimers) Crude->PreWash Dissolve Dissolve in IPA (75°C) PreWash->Dissolve Acidify Add HCl/IPA (Slow Addition) Dissolve->Acidify Seed Seed at Metastable Limit Acidify->Seed Cool Controlled Cooling (0.2°C/min) Seed->Cool Filter Filtration & Drying Cool->Filter

Figure 2: Optimized workflow for the purification and salt formation of MMPP.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[4] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for Delta pKa rules and salt selection).

  • Mettler Toledo. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. White Paper. Link

  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride (WO2005021521A1).[6] (Describes specific purification of methoxyphenyl piperazine intermediates). Link

  • Kiran Kumar, H. C., et al. (2019).[7] Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium salts. Acta Crystallographica Section E, 75(10), 1472-1476. (Provides structural data on similar piperazine salts). Link

Sources

Optimization

Solving solubility issues with 1-(4-Methoxy-2-methyl-phenyl)-piperazine in aqueous buffers

Welcome to the technical support center for 1-(4-Methoxy-2-methyl-phenyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methoxy-2-methyl-phenyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the success and reproducibility of your experiments.

Introduction: Why is Solubility a Challenge?

1-(4-Methoxy-2-methyl-phenyl)-piperazine is a valuable molecule in various research applications. However, its chemical structure presents inherent challenges to achieving high concentrations in the aqueous buffers typically used for in vitro assays. The molecule combines a basic piperazine ring, which offers a handle for pH-dependent solubility, with a substituted phenyl ring that increases its lipophilicity, or "oil-loving" nature. This dual character is the primary reason for its poor aqueous solubility under neutral pH conditions.

Understanding the physicochemical properties of this compound is the first step in designing a successful formulation strategy.

PropertyValueImplication for Aqueous SolubilitySource
Molecular Weight 206.28 g/mol Moderate molecular size.[1]
XLogP3 2.2Indicates a degree of lipophilicity; the compound prefers a non-polar environment over water.[1]
pKa (Estimated) ~8.0 - 9.0The piperazine ring contains basic nitrogen atoms. The pKa value is critical for pH-modification strategies.[2][3]
Form Free BaseThe uncharged form is typically less soluble in aqueous media than its corresponding salt form.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

Q1: I dissolved my compound in buffer, but it immediately turned cloudy or I saw a precipitate. What happened?

A: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the specific buffer conditions (pH, ionic strength, temperature) you are using. The computed LogP value of 2.2 indicates that the molecule is lipophilic, and its solubility in neutral aqueous buffers is expected to be low[1]. The uncharged form of the molecule is likely aggregating and precipitating.

Q2: What is the best buffer to use as a starting point?

A: Given the basic nature of the piperazine moiety, the compound's solubility is highly dependent on pH. The molecule will become protonated and carry a positive charge at a pH below its pKa, significantly increasing its aqueous solubility. Therefore, we recommend starting with a slightly acidic buffer, such as a citrate or acetate buffer at pH 5.0 . In contrast, standard physiological buffers like PBS at pH 7.4 are likely to cause precipitation at even modest concentrations.

Q3: Can I just use DMSO to dissolve it? What are the limitations?

A: Yes, Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for creating a concentrated stock solution. However, the key challenge arises when this DMSO stock is diluted into your final aqueous buffer. If the final concentration of the compound in the aqueous buffer is above its solubility limit, it will precipitate, regardless of the initial DMSO stock concentration.

Causality: The DMSO acts as a co-solvent. When you perform a large dilution into the aqueous buffer, the percentage of DMSO in the final solution becomes very low, and the environment becomes predominantly aqueous. The compound is then forced to interact with water, and if it's not soluble at that pH and concentration, it will crash out. As a best practice, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced artifacts.

Q4: My supplier sent the compound as a free base. Should I try to make a salt form?

A: For experimental purposes, creating a salt in situ by dissolving the free base in an acidic buffer is the most practical approach. This is effectively the same as using a pre-formed salt. For example, dissolving the free base directly into a buffer at pH 5.0 will generate the soluble, protonated form of the molecule. For a similar compound, 1-(4-methoxyphenyl)piperazine, its hydrochloride salt form demonstrates good solubility in PBS (pH 7.2) at 10 mg/mL[4]. This highlights the effectiveness of salt formation as a strategy[5].

Part 2: Troubleshooting Guides & Protocols

If the initial attempts to dissolve the compound are unsuccessful, follow these systematic troubleshooting guides.

Guide 1: Systematic pH Optimization

This is the most critical and effective strategy for solubilizing basic compounds like 1-(4-Methoxy-2-methyl-phenyl)-piperazine. The goal is to identify the highest pH at which your desired concentration of the compound remains soluble.

Workflow for pH Optimization

G cluster_0 pH Optimization Workflow prep Prepare concentrated stock in DMSO (e.g., 50 mM) dilute Dilute stock to final concentration in each buffer prep->dilute buffers Prepare a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) buffers->dilute observe Incubate and observe for precipitation (visual check, microscopy, or light scatter) dilute->observe decision Is the compound soluble at an acceptable pH? observe->decision success Proceed with experiment at the highest pH without precipitation decision->success Yes fail Proceed to Guide 2: Co-solvent/Advanced Methods decision->fail No

Caption: A systematic workflow for determining the optimal pH for solubilization.

Protocol: pH-Solubility Screening
  • Prepare Stock Solution: Prepare a 10-50 mM stock solution of 1-(4-Methoxy-2-methyl-phenyl)-piperazine in 100% DMSO.

  • Prepare Buffers: Prepare a set of biologically compatible buffers spanning a range of pH values. For example:

    • 100 mM Sodium Citrate, pH 4.0

    • 100 mM Sodium Acetate, pH 5.0

    • 100 mM MES, pH 6.0

    • 100 mM HEPES or PBS, pH 7.0

    • 100 mM HEPES or PBS, pH 7.4

  • Dilution: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each buffer to achieve your desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is acceptable for your assay (e.g., <0.5%).

  • Equilibration & Observation: Vortex each tube briefly and let them incubate at the experimental temperature (e.g., room temperature or 37°C) for 15-30 minutes.

  • Assessment: Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. For a more sensitive assessment, check a small aliquot under a microscope.

  • Selection: Identify the highest pH at which the compound remains fully dissolved. This is your optimal buffer pH for this concentration. It is advisable to use a pH slightly lower than the identified solubility limit to ensure a margin of safety.

Guide 2: Utilizing Co-solvents and Other Excipients

If pH adjustment alone is insufficient or if your experiment requires a neutral pH, the use of co-solvents or other solubilizing agents may be necessary. These methods are common for improving the bioavailability and solubility of lipophilic drugs[6][7].

A. Co-solvents

Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.

  • Common Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG-400), Propylene Glycol.

  • Strategy: The goal is to use the minimum amount of co-solvent necessary to achieve solubility while staying below the toxicity threshold for your specific assay.

  • Protocol:

    • Prepare a high-concentration stock solution in 100% of your chosen co-solvent (e.g., 100 mM in PEG-400).

    • In your final buffer (e.g., PBS pH 7.4), test a matrix of final compound concentrations versus final co-solvent concentrations.

    • For example, prepare final solutions with 1%, 2%, and 5% PEG-400 to determine the lowest percentage that keeps your compound in solution.

    • Crucially, always run a vehicle control in your experiment containing the same final concentration of the co-solvent without the compound to account for any solvent-specific effects.

B. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, effectively shielding the lipophilic part from water and increasing solubility[7][8].

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare aqueous solutions of the cyclodextrin (e.g., 10% w/v HP-β-CD in your desired buffer).

    • Add the solid 1-(4-Methoxy-2-methyl-phenyl)-piperazine powder directly to the cyclodextrin solution and stir or sonicate until dissolved.

    • Alternatively, add a concentrated DMSO stock of your compound to the cyclodextrin solution. The cyclodextrin will help keep the compound soluble as the DMSO is diluted.

Summary of Solubilization Strategies
StrategyMechanismProsCons
pH Adjustment Protonates the basic piperazine moiety, forming a soluble salt.Highly effective, uses simple buffers, minimal additives.May not be suitable for assays sensitive to pH changes.
Co-solvents Reduces the polarity of the bulk solution.Simple to implement with a DMSO stock.Potential for solvent toxicity/artifacts in assays; risk of precipitation upon dilution.
Cyclodextrins Encapsulates the lipophilic part of the molecule.Effective at neutral pH, generally low cell toxicity.Can be expensive; may interfere with drug-target binding if the complex is too stable.
Visualizing the Core Principle: pH-Dependent Ionization

The primary reason pH adjustment works is the acid-base equilibrium of the piperazine ring.

Caption: At low pH, the equilibrium shifts to the protonated, charged, and more soluble form.

This guide provides a systematic and mechanistically grounded approach to solving the solubility challenges of 1-(4-Methoxy-2-methyl-phenyl)-piperazine. By starting with pH optimization and moving to more advanced techniques only when necessary, researchers can develop robust and reproducible experimental protocols.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10750797, 1-(4-Methoxy-2-methylphenyl)piperazine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231905, 1-((4-Methoxyphenyl)methyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]

  • OUCI. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2024). Strategies to improve solubility and bioavailability of lipophilic drugs. Retrieved from [Link]

  • Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2022). pKa values of common substituted piperazines. Retrieved from [Link]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/059341490214a1c6a282f9d50106c138f296317b]([Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted starting materials from 1-(4-Methoxy-2-methyl-phenyl)-piperazine

Ticket Status: Open Subject: Removal of Unreacted Starting Materials & Impurity Profiling Assigned Specialist: Senior Application Scientist, Separation Methodologies Introduction: The Purification Landscape Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Removal of Unreacted Starting Materials & Impurity Profiling Assigned Specialist: Senior Application Scientist, Separation Methodologies

Introduction: The Purification Landscape

Welcome to the Technical Support Center. You are likely synthesizing 1-(4-Methoxy-2-methyl-phenyl)-piperazine , a critical intermediate often used in 5-HT receptor ligand research.

The synthesis typically involves a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (


) between 1-halo-4-methoxy-2-methylbenzene and piperazine.

The Challenge: Your crude reaction mixture likely contains three distinct classes of contaminants:

  • Neutral Lipophiles: Unreacted aryl halide (Starting Material A).

  • Polar Basophiles: Excess piperazine (Starting Material B).

  • Catalytic Residues: Palladium/Ligands (if Buchwald) or inorganic salts.[1]

The following guides provide self-validating protocols to isolate your target amine with >98% purity.

Module 1: The "Standard" Protocol (Acid-Base Extraction)

Applicability: Removal of unreacted Aryl Halide (Neutral) and non-basic impurities. Mechanism: Exploits the basicity of the secondary amine on the piperazine ring (


) to selectively toggle solubility.
Workflow Diagram: Acid-Base Separation

AcidBaseWorkup Start Crude Reaction Mixture (Target + Aryl Halide + Piperazine) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Acidify Extract with 1M HCl (aq) Dissolve->Acidify OrgLayer1 Organic Layer (Contains Neutral Aryl Halide) Acidify->OrgLayer1 Neutral species stay AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Target + Piperazine) Acidify->AqLayer1 Basic species protonate Discard1 Discard Organic Layer (Removes Neutral SM) OrgLayer1->Discard1 Basify Basify Aqueous to pH > 12 (Use 4M NaOH) AqLayer1->Basify Extract Extract with EtOAc (x3) Basify->Extract OrgLayer2 Combined Organic Layer (Contains Target) Extract->OrgLayer2 Free base extracts AqLayer2 Aqueous Layer (Contains Salts) Extract->AqLayer2 Discard Wash Wash with Brine -> Dry (Na2SO4) OrgLayer2->Wash Final Pure Free Base Wash->Final

Caption: Logical flow for separating neutral impurities (Aryl Halide) from the basic Target Amine using pH manipulation.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Diethyl Ether if the product is not highly soluble.

  • Acid Extraction (Critical Step):

    • Add 1M HCl (approx. 3-4 equivalents relative to theoretical yield).

    • Shake vigorously. The target amine protonates (

      
      ) and moves to the aqueous phase.
      
    • Self-Validation: Check TLC of the organic layer.[2] It should contain only the unreacted aryl halide (high

      
      ) and no target amine (low 
      
      
      
      or baseline).
  • Separation: Separate layers. Keep the Aqueous layer.

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.

  • Basification:

    • Cool the aqueous layer in an ice bath.[3][4]

    • Slowly add 4M NaOH or Sat.

      
        until pH > 12.[5]
      
    • Observation: The solution should become cloudy/milky as the free base precipitates or oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with EtOAc (

      
      ).
      
    • Combine organics, wash with brine, dry over

      
      , and concentrate.
      

Module 2: Troubleshooting Specific Impurities

Issue A: Excess Piperazine Persists

Symptoms: NMR shows a singlet at


 ppm (free piperazine) that won't disappear.
Cause: Piperazine is also basic, so it co-extracts with your target in the Acid-Base protocol above.

Solution: The "Lipophilicity Differential" Wash While both are amines, your target (Aryl-Piperazine) is significantly more lipophilic than unsubstituted Piperazine.

CompoundWater Solubility (Neutral)Water Solubility (Protonated)
Piperazine Very HighVery High
Target (Aryl-Pip) LowHigh

Protocol:

  • Dissolve the recovered free base (from Module 1) in Dichloromethane (DCM) .

  • Wash the organic layer vigorously with Water (

    
     volume).
    
    • Mechanism:[3][5][6] Free piperazine partitions into the water. The Aryl-piperazine prefers the DCM.

  • Verification: Run a TLC. Piperazine stains heavily with Ninhydrin (purple) at the baseline. The target absorbs UV. If the baseline spot persists, repeat the water wash.

Issue B: The "Dimer" (Bis-arylated impurity)

Symptoms: A lipophilic spot running just above or overlapping with your product.[2] Cause: The secondary amine of your product reacted with another molecule of aryl halide. Structure:


.

Solution: Controlled Crystallization (HCl Salt) The bis-arylated impurity is much less basic (two


-aryl nitrogens) compared to your target (one 

-aryl, one secondary amine). It will not form a stable salt as easily.

Protocol (Derived from Patent Lit [1]):

  • Dissolve crude oil in Isopropyl Alcohol (IPA) .

  • Add Conc. HCl or HCl in Dioxane dropwise.

  • Heat to

    
     to dissolve solids, then cool slowly to Room Temp.
    
  • The Mono-HCl salt of your target should crystallize. The dimer often stays in the mother liquor.

Module 3: Visual Troubleshooting Matrix

Use this decision tree to determine your next move based on TLC/NMR data.

DecisionTree Problem Identify Impurity NeutralSM High Rf Spot (Aryl Halide) Problem->NeutralSM PolarBase Baseline Spot (Piperazine) Problem->PolarBase CloseSpot Close Rf Spot (Bis-Aryl Dimer) Problem->CloseSpot Sol_AcidBase Acid-Base Extraction (Module 1) NeutralSM->Sol_AcidBase Target is basic, Impurity is neutral Sol_WaterWash DCM/Water Wash (Module 2) PolarBase->Sol_WaterWash Target is lipophilic, Impurity is hydrophilic Sol_Cryst IPA/HCl Crystallization (Module 2 - Issue B) CloseSpot->Sol_Cryst Target forms salt, Impurity does not

Caption: Diagnostic tree for selecting the correct purification method based on impurity profile.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Column Chromatography instead of extraction? A: Yes, but standard silica is acidic and will streak amines. You must use a modifier .

  • Mobile Phase: DCM : MeOH :

    
     (e.g., 90:9:1).
    
  • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Note: Extraction is generally faster and scalable for removing bulk starting materials.

Q2: My product is an oil after workup. How do I get a solid? A: Aryl piperazine free bases are often oils or low-melting solids. To obtain a stable solid:

  • Dissolve the oil in minimal Diethyl Ether or IPA .

  • Add 2M HCl in Diethyl Ether .

  • The Hydrochloride salt will precipitate immediately as a white solid. Filter and dry under vacuum.[5][7]

Q3: I used a Palladium catalyst (Buchwald). How do I remove the metal? A: If the acid-base workup didn't clear the dark color:

  • Solid Phase Scavengers: Treat the organic solution with SiliaMetS® Thiol or Charcoal for 1 hour at room temperature, then filter through Celite.

References

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. World Intellectual Property Organization, WO2005021521A1. (Describes crystallization of methoxy-phenyl-piperazine intermediates). Link

  • Buchwald-Hartwig Amination. Organic Chemistry Portal.[6] (General mechanism and catalyst removal strategies). Link

  • Purification of Laboratory Chemicals.W.L.F. Armarego, C.L.L. Chai. Butterworth-Heinemann, 2013.
  • 1-(4-Methoxy-2-methylphenyl)piperazine. PubChem Database, CID 10750797.[8] (Physical properties and solubility data). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Affinities of 1-(4-Methoxy-2-methyl-phenyl)-piperazine and Phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold represents a cornerstone for the development of therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold represents a cornerstone for the development of therapeutics targeting a multitude of neurotransmitter systems.[1] Its structural simplicity and amenability to chemical modification have made it a privileged core in compounds designed to modulate serotonergic, dopaminergic, and adrenergic receptors.[2] This guide provides an in-depth comparison of the binding affinity of the unsubstituted parent compound, phenylpiperazine, with a substituted derivative, 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

Structural Considerations: The Impact of Substitution

The key structural difference between our two compounds of interest lies in the substitutions on the phenyl ring. Phenylpiperazine is the basic scaffold. 1-(4-Methoxy-2-methyl-phenyl)-piperazine introduces two modifications: a methyl group at the ortho (2) position and a methoxy group at the para (4) position.

Based on established SAR principles for phenylpiperazine derivatives, these substitutions are predicted to have the following effects:

  • Methoxy Group (-OCH3): The presence of a methoxy group, particularly at the ortho or para position, is a common feature in many serotonergic ligands.[3] This electron-donating group can influence the electrostatic potential of the aromatic ring and may engage in specific hydrogen bond interactions within the receptor binding pocket. For instance, the ortho-methoxy group is known to significantly increase affinity for the 5-HT1A receptor.[4]

  • Methyl Group (-CH3): The addition of a methyl group at the ortho position can introduce steric hindrance, which may either enhance or reduce binding affinity depending on the topology of the receptor's binding site. This steric influence can be a critical determinant of selectivity for different receptor subtypes.

Comparative Receptor Affinity Profile (A Synthesis of Available Data)

The following table summarizes known binding affinities (Ki in nM, where a lower value indicates higher affinity) for phenylpiperazine and provides an inferred profile for 1-(4-Methoxy-2-methyl-phenyl)-piperazine based on data from structurally similar compounds. It is crucial to note that the values for 1-(4-Methoxy-2-methyl-phenyl)-piperazine are extrapolated and should be confirmed by direct experimental testing.

ReceptorPhenylpiperazine (Ki, nM)1-(4-Methoxy-2-methyl-phenyl)-piperazine (Inferred Ki, nM)Rationale for Inference
Serotonin Receptors
5-HT1A~68 (for o-methoxyphenylpiperazine)[5]Likely < 50The presence of a methoxy group, especially at the ortho or para position, generally enhances 5-HT1A affinity. The additional methyl group may further refine this interaction.
5-HT2AModerate AffinityLikely Moderate to High AffinityPhenylpiperazines often exhibit affinity for 5-HT2A receptors. The substitution pattern may modulate this affinity.
5-HT Transporter (SERT)880 (EC50 for release)[6]Likely Moderate AffinitySome substituted phenylpiperazines, like mCPP, have an appreciable affinity for SERT.[7]
Dopamine Receptors
D22,530 (EC50 for release)[6]Likely Lower Affinity than for 5-HT receptorsPhenylpiperazines generally show lower affinity for D2 receptors compared to serotonin receptors. Substitutions can increase D2 affinity, but the pattern on the target molecule is not archetypal for high D2 affinity.[8]
D3Moderate to High AffinityLikely Moderate AffinityCertain phenylpiperazine derivatives can exhibit high affinity for the D3 receptor subtype.[9]
Adrenergic Receptors
α1VariableLikely Moderate AffinityPhenylpiperazine derivatives are known to interact with α1-adrenergic receptors.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of 1-(4-Methoxy-2-methyl-phenyl)-piperazine and phenylpiperazine, a competitive radioligand binding assay is the gold standard.[11][12] This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of 1-(4-Methoxy-2-methyl-phenyl)-piperazine and phenylpiperazine at a specific receptor of interest (e.g., human 5-HT1A).

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).[13]

  • Radioligand: A high-affinity radioligand for the 5-HT1A receptor, such as [3H]-8-OH-DPAT.

  • Test Compounds: 1-(4-Methoxy-2-methyl-phenyl)-piperazine and phenylpiperazine, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the receptor (e.g., 10 µM serotonin) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A 96-well cell harvester and glass fiber filter mats.

  • Scintillation Counter: To measure the radioactivity.

  • Data Analysis Software: Such as GraphPad Prism.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend it in the assay buffer to a predetermined protein concentration.[14]

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-specific Binding: Radioligand + Non-specific Binding Control.

    • Competition Binding: Radioligand + varying concentrations of the test compound (e.g., 10-point concentration curve from 0.1 nM to 10 µM).

  • Incubation: Add the membrane preparation to all wells. The final assay volume is typically 200-250 µL. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Downstream Signaling Pathways: The Case of the 5-HT1A Receptor

Phenylpiperazines often exhibit high affinity for the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the 5-HT1A receptor typically initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A consequence of this is the modulation of downstream effectors such as protein kinase A (PKA). Additionally, the Gβγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor 5-HT1A Receptor g_protein Gi/o Protein (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit inhibits girk GIRK Channel g_protein->girk βγ subunits activate camp cAMP k_ion K+ girk->k_ion Efflux ligand Phenylpiperazine Agonist ligand->receptor Binds pka Protein Kinase A camp->pka Activates atp ATP atp->camp Conversion hyperpolarization Neuronal Hyperpolarization k_ion->hyperpolarization

Caption: Canonical 5-HT1A Receptor Signaling Pathway.

Conclusion

The phenylpiperazine scaffold is a versatile starting point for the design of CNS-active compounds. While phenylpiperazine itself displays a broad and relatively modest affinity for several monoamine receptors and transporters, chemical modifications can significantly enhance potency and selectivity. The addition of a 4-methoxy and 2-methyl group, as in 1-(4-Methoxy-2-methyl-phenyl)-piperazine, is predicted to increase affinity for serotonergic receptors, particularly 5-HT1A, based on established structure-activity relationships.

For researchers in drug development, this guide underscores the importance of empirical validation. The provided experimental protocol for competitive radioligand binding assays offers a robust framework for generating the precise, comparative data needed to advance promising compounds. Such data is critical for building a comprehensive pharmacological profile and making informed decisions in the drug discovery pipeline.

References

  • Kumar, R. R., Sahu, B., Pathania, S., & Kumar, B. (Year). SAR studies of ω‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl)alkanoic acid derivatives. ResearchGate. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). (2022). MDPI. [Link]

  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(8), 1751–1764. [Link]

  • Zhao, X., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances. [Link]

  • Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • BindingDB. (n.d.). 2-METHOXYPHENYLPIPERAZINE. BindingDB. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Hoyer, D., et al. (1994). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • JETIR. (2021). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Mach, U. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. [Link]

  • Neve, K. A., & Strange, P. G. (n.d.). Dopamine Receptors. IUPHAR. [Link]

  • Baumann, M. H., et al. (1995). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Neuroreport. [Link]

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methyl)piperidine. PubChem. [Link]

  • Akpa, B. S., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • van der Weide, J., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology. [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. [Link]

  • Kubota, T., et al. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. International Journal of Neuropsychopharmacology. [Link]

  • Wang, C., et al. (2018). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Acta Pharmaceutica Sinica B. [Link]

  • Ciotlaus, A. D., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]

  • Kubota, T., et al. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. Semantic Scholar. [Link]

  • Kim, K., et al. (2023). Structural studies of serotonin receptor family. BMB Reports. [Link]

  • ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methoxyphenylpiperazine. [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-2-methylphenyl)piperazine. PubChem. [Link]

  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • BindingDB. (n.d.). 1,4-Bis-[2-(2-methoxy-phenyl)-ethyl]-piperazine. BindingDB. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

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Comparative

Comparative Guide to Synthetic Routes for 1-(4-Methoxy-2-methyl-phenyl)-piperazine

Target Molecule: 1-(4-Methoxy-2-methyl-phenyl)-piperazine CAS Registry Number: 59803-92-8 Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.29 g/mol [1] Executive Summary This technical guide evaluates the two primary s...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(4-Methoxy-2-methyl-phenyl)-piperazine CAS Registry Number: 59803-92-8 Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.29 g/mol [1]

Executive Summary

This technical guide evaluates the two primary synthetic methodologies for 1-(4-Methoxy-2-methyl-phenyl)-piperazine , a critical pharmacophore in medicinal chemistry often found in atypical antipsychotics and CNS-active agents. The presence of the ortho-methyl group introduces steric hindrance that complicates standard nucleophilic aromatic substitutions (SNAr), necessitating specific activation strategies.

We compare the Classical Cyclization (Bis-alkylation) route against the modern Buchwald-Hartwig Amination . While the classical route offers a lower raw material cost, it involves hazardous nitrogen mustard intermediates. The Buchwald-Hartwig route, though catalytic and more expensive, provides superior purity profiles and safety, making it the preferred choice for late-stage pharmaceutical development.

Structural Analysis & Synthetic Challenges

The target molecule features an electron-rich benzene ring (due to methoxy and methyl donors) and an ortho-methyl substituent.

  • Electronic Deactivation: The 4-methoxy and 2-methyl groups increase electron density on the ring, rendering it unreactive toward standard SNAr displacement of halides without strong electron-withdrawing groups (like -NO₂).

  • Steric Hindrance: The 2-methyl group creates steric bulk around the C1 position, impeding the approach of nucleophiles and requiring higher reaction temperatures or specialized ligands in catalytic couplings.

Route 1: Classical Cyclization (Bis-alkylation)

"The Industrial Workhorse"

This route constructs the piperazine ring directly onto the aniline nitrogen via a double nucleophilic substitution with a bis-electrophile.

Reaction Scheme

Precursors: 4-Methoxy-2-methylaniline (CAS 102-50-1) + Bis(2-chloroethyl)amine Hydrochloride.

Mechanism:

  • Base-mediated deprotonation of the aniline.

  • First S_N2 attack on one chloroethyl arm.

  • Intramolecular S_N2 cyclization to close the piperazine ring.

Experimental Protocol
  • Scale: 100 mmol

  • Reagents:

    • 4-Methoxy-2-methylaniline (13.7 g, 100 mmol)

    • Bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol)

    • Potassium Carbonate (K₂CO₃) (41.4 g, 300 mmol)

    • Solvent: n-Butanol (150 mL) or Chlorobenzene

    • Catalyst (Optional): NaI (0.5 eq) to accelerate reaction via Finkelstein exchange.

Step-by-Step Workflow:

  • Setup: Charge a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser with n-butanol, aniline, and bis(2-chloroethyl)amine HCl.

  • Base Addition: Add K₂CO₃ (powdered) in portions to control mild exotherm.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 24–48 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of aniline.

  • Workup: Cool to room temperature. Filter off inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl (1M) and wash with Ethyl Acetate to remove unreacted aniline (which remains organic soluble if pH is carefully managed, though often difficult) or neutral impurities. Basify the aqueous layer with NaOH to pH >12 and extract with DCM.

  • Isolation: Dry organic layer (Na₂SO₄), concentrate, and recrystallize the HCl salt from Ethanol/Ether.

Critical Note: Bis(2-chloroethyl)amine is a nitrogen mustard (blister agent) and a potent alkylating carcinogen. All handling must occur in a certified fume hood with appropriate PPE (double gloves, respirator).

Route 2: Buchwald-Hartwig Amination

"The Precision Method"

This route utilizes Palladium-catalyzed cross-coupling to attach a pre-formed piperazine ring to an aryl halide.[2] It overcomes the electronic deactivation of the ring using robust catalytic cycles.

Reaction Scheme

Precursors: 1-Bromo-4-methoxy-2-methylbenzene (4-Bromo-3-methylanisole) + Piperazine.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination/Deprotonation: Piperazine coordinates; base removes HBr.

  • Reductive Elimination: Formation of C-N bond and regeneration of Pd(0).

Experimental Protocol
  • Scale: 10 mmol

  • Reagents:

    • 1-Bromo-4-methoxy-2-methylbenzene (2.01 g, 10 mmol)

    • Piperazine (Anhydrous) (2.58 g, 30 mmol) – Excess used to prevent bis-arylation.

    • Catalyst: Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)

    • Ligand: BINAP or Xantphos (2-4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) (1.44 g, 15 mmol)

    • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Charging: Add Pd source, Ligand, Base, and Piperazine under inert flow.

  • Solvent/Substrate: Add degassed Toluene, followed by the liquid Aryl Bromide via syringe.

  • Reaction: Heat to 80–100°C for 12–16 hours. The solution typically turns from dark red to orange/brown.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and filter through a Celite pad to remove Pd black.

  • Purification: The excess piperazine is water-soluble. Wash the organic phase with water (3x) to remove excess piperazine.

  • Salt Formation: Treat the organic phase with HCl in dioxane/ether to precipitate the monohydrochloride salt.

Comparative Analysis & Decision Matrix

Performance Metrics
FeatureRoute 1: CyclizationRoute 2: Buchwald-Hartwig
Yield Moderate (50–70%)High (80–95%)
Purity Lower (Oligomer byproducts common)High (Specific C-N bond formation)
Atom Economy Low (Loss of 2 HCl + H₂O)High (Loss of NaBr)
Raw Material Cost Low (Commodity chemicals)High (Pd catalyst, Ligands)
Safety Profile Poor (Carcinogenic Nitrogen Mustard)Good (Standard chemical hazards)
Scalability High (Robust, no sensitive catalysts)Moderate (Catalyst cost becomes factor)
Reaction Time Long (24–48 h)Short (12–16 h)
Visualized Workflows (DOT Diagram)

SyntheticRoutes Start Target: 1-(4-Methoxy-2-methyl-phenyl)-piperazine R1_Start Route 1: Classical Cyclization Start->R1_Start R2_Start Route 2: Buchwald-Hartwig Start->R2_Start R1_SM 4-Methoxy-2-methylaniline + Bis(2-chloroethyl)amine R1_Start->R1_SM R1_Cond Reflux (n-BuOH) K2CO3, 48h R1_SM->R1_Cond R1_Risk Risk: Nitrogen Mustard Toxicity R1_Cond->R1_Risk R2_SM 1-Bromo-4-methoxy-2-methylbenzene + Piperazine R2_Start->R2_SM R2_Cond Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C R2_SM->R2_Cond R2_Benefit Benefit: High Purity & Safety R2_Cond->R2_Benefit

Caption: Comparison of the Classical Cyclization pathway (Red) vs. the Catalytic Buchwald-Hartwig pathway (Green).

Decision Logic

DecisionMatrix Start Start Selection Q1 Is GMP/Safety a priority? Start->Q1 Q2 Is Cost the primary driver? Q1->Q2 No Result_Buchwald Select Buchwald-Hartwig Q1->Result_Buchwald Yes Q3 Is the scale >100 kg? Q2->Q3 Yes Q2->Result_Buchwald No Q3->Result_Buchwald No Result_Cycl Select Classical Cyclization Q3->Result_Cycl Yes

Caption: Decision matrix for selecting the optimal synthetic route based on scale, cost, and safety constraints.

References

  • Sigma-Aldrich. 4-Methoxy-2-methylaniline (CAS 102-50-1) Product Information. Retrieved from

  • ChemicalBook. 1-(4-Methoxyphenyl)piperazine Preparation and Analogues. Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Protocols. Retrieved from

  • PrepChem. Synthesis of N-aryl piperazines via Cyclization. Retrieved from

  • BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from

  • CAS Common Chemistry. 1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS 59803-92-8).[1][3][4] Retrieved from

Sources

Validation

Bioactivity Comparison of Methoxy-Substituted Arylpiperazines

Executive Summary: The "Methoxy Switch" In the development of serotonergic and dopaminergic ligands, the arylpiperazine scaffold is a privileged structure. However, the precise bioactivity of this scaffold is dictated by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Switch"

In the development of serotonergic and dopaminergic ligands, the arylpiperazine scaffold is a privileged structure. However, the precise bioactivity of this scaffold is dictated by the positional isomerism of substituents on the phenyl ring.

This guide objectively compares ortho- , meta- , and para-methoxy substituted phenylpiperazines (MPPs). Experimental data confirms that the ortho-methoxy substituent is the critical "switch" for high 5-HT1A receptor affinity, often shifting potency by orders of magnitude compared to its isomers.[1] Conversely, para-substitution frequently favors antagonistic profiles or reduced affinity, while meta-substitution offers a mixed pharmacological profile often exploited in multi-target designer drugs.[1]

Mechanistic Comparison: Structure-Activity Relationship (SAR)

The bioactivity differences arise from distinct electronic and steric interactions within the G-Protein Coupled Receptor (GPCR) binding pockets.

The Ortho-Methoxy Effect (o-MPP)[1]
  • Primary Target: 5-HT1A Receptor (Agonist/Partial Agonist).[1]

  • Mechanism: The ortho-methoxy group functions as an intramolecular hydrogen bond acceptor and introduces steric bulk that forces the phenyl ring into a specific torsion angle relative to the piperazine ring.[1] This "twisted" conformation is critical for fitting into the hydrophobic cavity of the 5-HT1A receptor, specifically interacting with residues near Asp116 and Phe361 .

  • Key Insight: The ortho substitution often mimics the indole ring of serotonin, allowing the arylpiperazine to act as a bioisostere.

The Meta-Methoxy Effect (m-MPP)[1]
  • Primary Targets: Mixed 5-HT / Dopamine / Serotonin Transporter (SERT).[1]

  • Mechanism: Lacking the specific steric lock of the ortho position, meta-isomers display a broader, "promiscuous" binding profile. They are structurally similar to m-chlorophenylpiperazine (mCPP) and often exhibit psychoactive properties, making them common scaffolds in designer drugs (e.g., benzylpiperazine derivatives).

  • Key Insight: Meta-substitution typically reduces 5-HT1A selectivity, increasing affinity for 5-HT2A and 5-HT2C receptors.[1]

The Para-Methoxy Effect (p-MPP)[1]
  • Primary Targets: 5-HT1A (Antagonist) / D2.[1]

  • Mechanism: The para-methoxy group extends the linear length of the molecule, often causing steric clash with the receptor's agonist-binding conformation. This can prevent the conformational change required for G-protein activation, converting the ligand into a competitive antagonist.

  • Key Insight: Para-isomers generally show the lowest affinity for 5-HT1A among the three, often requiring long-chain linkers to regain potency.[1]

Comparative Data Analysis

The following data summarizes binding affinity (


) trends derived from multiple studies on arylpiperazine derivatives. Note that while absolute values vary by linker structure, the relative rank order  remains consistent.
Table 1: Receptor Affinity Profile (Rank Order)
FeatureOrtho-Methoxy (o-MPP) Meta-Methoxy (m-MPP) Para-Methoxy (p-MPP)
5-HT1A Affinity High (

: 0.1 – 5 nM)
Moderate (

: 20 – 400 nM)
Low (

: > 1000 nM)*
5-HT1A Function Partial Agonist / AntagonistAgonist / MixedAntagonist
Dopamine D3 High AffinityModerateLow
Alpha-1 Adrenergic High (Major Side Effect)ModerateLow
Selectivity Selective for 5-HT1A vs D2Non-selective (Pan-active)Variable

*Note: p-MPP affinity can be restored to nM range when coupled with specific long-chain amides, but the core pharmacophore is weak.[1]

Table 2: Comparative Experimental Data (Representative Compounds)

Data synthesized from References [1, 2, 4]

Compound ScaffoldSubstituent5-HT1A

(nM)
Alpha-1

(nM)
Selectivity Ratio (5-HT/Alpha)
Simple Arylpiperazine 2-OCH3 (Ortho)1.2 0.80.6 (Poor)
Simple Arylpiperazine 3-OCH3 (Meta)412 1500.3 (Poor)
Simple Arylpiperazine 4-OCH3 (Para)49,500 >1000N/A
Adamantane-Linker 2-OCH3 (Ortho)0.4 64160 (Excellent)

Visualization of Signaling & Logic

Diagram 1: SAR Decision Logic for Arylpiperazines

This diagram illustrates the decision-making process for medicinal chemists when selecting a methoxy substitution pattern.

SAR_Logic Start Select Methoxy Position on Phenylpiperazine Ortho Ortho (2-OMe) Start->Ortho Meta Meta (3-OMe) Start->Meta Para Para (4-OMe) Start->Para Ortho_Result High 5-HT1A Affinity (Ki < 5 nM) Ortho->Ortho_Result Meta_Result Mixed Profile (5-HT / DA / SERT) Meta->Meta_Result Para_Result Low Affinity / Antagonist (Ki > 1000 nM) Para->Para_Result SideEffect Risk: Alpha-1 Binding (Hypotension) Ortho_Result->SideEffect Solution Add Bulky Linker (e.g., Adamantane) SideEffect->Solution Fix Usage Designer Drugs (Psychoactive) Meta_Result->Usage Antag Use as Antagonist Scaffold Para_Result->Antag

Caption: Decision matrix for selecting methoxy substitution based on desired pharmacological outcome.

Experimental Protocols

To validate the bioactivity profiles described above, the following self-validating protocols are recommended.

Radioligand Binding Assay (5-HT1A)

Objective: Determine


 values for o-, m-, and p-MPP derivatives.
  • Preparation:

    • Source: HEK-293 cells stably transfected with human 5-HT1A receptor.[1]

    • Membrane: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation:

    • Radioligand: Use

      
      -8-OH-DPAT (0.5 - 1.0 nM).[1] This is the gold standard agonist radioligand.[1]
      
    • Non-Specific Binding (NSB): Define using 10 µM 5-HT (Serotonin).[1]

    • Test Compounds: Incubate 10 concentrations (

      
       to 
      
      
      
      M) of the methoxy-piperazine derivative.
    • Conditions: Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Functional Assay: Binding

Objective: Distinguish between Agonist (Ortho) and Antagonist (Para) activity.

  • Principle: Agonist binding to GPCRs catalyzes the exchange of GDP for GTP.

    
     is a non-hydrolyzable analog that accumulates in the membrane upon activation.
    
  • Workflow:

    • Incubate membranes with GDP (10 µM) and

      
       (0.1 nM).
      
    • Add Test Compound.[1]

    • Agonist Check: Increase in CPM (Counts Per Minute) > Basal indicates agonism (typical for o-MPP).[1]

    • Antagonist Check: Co-incubate with standard agonist (e.g., 8-OH-DPAT).[1] Reduction in agonist-induced CPM indicates antagonism (typical for p-MPP derivatives).[1]

Diagram 2: Experimental Workflow

Workflow Membrane HEK-293 Membranes Incubate Incubation 60 min @ 25°C Membrane->Incubate Ligand [3H]-8-OH-DPAT Ligand->Incubate Compound Methoxy-MPP Derivative Compound->Incubate Filter GF/B Filtration (Wash 3x) Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Standardized radioligand binding workflow for determining affinity constants.

Conclusion & Recommendations

For drug development professionals targeting the 5-HT1A receptor , the ortho-methoxy (2-OMe) substitution is the superior choice for maximizing binding affinity.[1] However, this comes with a liability of alpha-1 adrenergic binding, which must be mitigated by optimizing the "tail" of the molecule (e.g., using bulky adamantane or benzamide linkers).

  • Choose Ortho: For high-affinity 5-HT1A agonists/partial agonists.[1]

  • Choose Meta: For broad-spectrum CNS activity (caution: psychoactive potential).[1]

  • Choose Para: For exploring antagonist space or when 5-HT1A affinity needs to be attenuated.[1]

References

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. Arabian Journal of Chemistry.

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine. Semantics Scholar.

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.[1]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. University of Naples.

  • Radioligand Binding Assay for 5-HT1A Modulator. BenchChem Protocols.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Methoxy-2-methyl-phenyl)-piperazine

This guide provides essential, field-proven safety protocols for handling 1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS No. 59803-92-8).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for handling 1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS No. 59803-92-8). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document moves beyond mere checklists to instill a deep, causal understanding of the necessary protective measures, ensuring that every action in the lab is deliberate and safe. The procedures outlined here are designed to be a self-validating system of safety, building a foundation of trust in your laboratory's operational integrity.

Hazard Assessment: Understanding the "Why"

While specific toxicological data for 1-(4-Methoxy-2-methyl-phenyl)-piperazine is limited, a thorough assessment of its structural analogues, such as 1-(4-Methoxyphenyl)piperazine and piperazine itself, provides a robust basis for hazard evaluation.[1][2] The primary hazards associated with this class of compounds are well-documented and form the basis for our PPE recommendations.

The key hazards are:

  • Skin Irritation (Category 2): The compound is expected to cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause serious irritation.[3][4]

  • Respiratory Irritation (STOT SE 3): Inhalation of the dust or aerosols may lead to respiratory tract irritation.[1][3][4]

  • Potential for Skin Sensitization: Related piperazine compounds may cause allergic skin reactions in susceptible individuals.[5][6]

These classifications mandate a stringent approach to personal protective equipment to prevent all routes of exposure—dermal, ocular, and respiratory.

Core Protective Equipment: Your First Line of Defense

Handling 1-(4-Methoxy-2-methyl-phenyl)-piperazine, which is typically a solid, requires a comprehensive PPE strategy.[7] The following table summarizes the minimum required equipment.

Hazard Route Potential Risk Required PPE Specification & Rationale
Ocular (Eyes) Serious Eye IrritationChemical Splash GogglesMust comply with ANSI Z87.1 (US) or EN166 (EU) standards.[8] Goggles are required over safety glasses to provide a full seal, protecting against airborne particulates and accidental splashes.
Dermal (Skin) Skin Irritation & Potential SensitizationLab Coat & Full Coverage ClothingA flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory. This provides a barrier against incidental contact and small spills.[8]
Dermal (Hands) Skin Irritation & AbsorptionChemical-Resistant GlovesNitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For prolonged handling or submersion, consult a glove compatibility chart.[5][9] Double-gloving is recommended when handling neat material.
Respiratory Respiratory Tract IrritationEngineering Controls / RespiratorAll handling of the solid compound must occur in a certified chemical fume hood to control airborne dust.[10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[7][11]

Procedural Discipline: Safe Handling from Start to Finish

Adherence to established procedures is critical for safety. The following workflows provide step-by-step guidance for key operations.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of contamination. The doffing process is particularly critical and must be performed methodically.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat & Long Pants/Shoes Don2 2. Respiratory Protection (If Required) Don1->Don2 Don3 3. Eye Protection (Goggles) Don2->Don3 Don4 4. Gloves (Over Cuffs) Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Workflow for correct PPE donning and doffing to prevent cross-contamination.

Operational Plan: Handling the Chemical
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[10] Have a designated waste container ready for contaminated materials.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula and weighing paper; avoid pouring the powder directly.

  • Housekeeping: Clean any spills immediately using appropriate methods. For this solid, carefully sweep up the material and place it into a sealed container for disposal.[3][12] Do not use water to clean up dry spills as this can create a slurry that is harder to manage.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][8]

Disposal Plan
  • Chemical Waste: All waste material containing 1-(4-Methoxy-2-methyl-phenyl)-piperazine, including contaminated consumables (gloves, weighing paper, pipette tips), must be disposed of in a clearly labeled, sealed hazardous waste container.[3][13]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Dispose of the decontaminated container according to your institution's guidelines.

Emergency Response: Preparedness is Key

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or if symptoms like coughing or irritation occur, seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][14]

By integrating these principles and procedures into your daily laboratory operations, you create a robust culture of safety. This proactive approach not only protects researchers but also ensures the integrity and reproducibility of your scientific work.

References

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine dihydrochloride.
  • Apollo Scientific. Safety Data Sheet: Piperazine.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • ChemicalBook. Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine.
  • Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine 97.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • Santa Cruz Biotechnology. Material Safety Data Sheet: Piperazine.
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • CDH Fine Chemical. PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • AK Scientific, Inc. Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine HCl.
  • PubChem. 1-(4-Methoxy-2-methylphenyl)piperazine. National Center for Biotechnology Information.
  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine.
  • The University of the West Indies, Mona. SAFETY IN CHEMICAL LABORATORIES. Retrieved from The University of the West Indies, Mona.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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